Crobenetine hydrochloride
Description
Properties
CAS No. |
221018-88-8 |
|---|---|
Molecular Formula |
C25H34ClNO2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol;hydrochloride |
InChI |
InChI=1S/C25H33NO2.ClH/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3;/h5-12,18,23,27H,13-17H2,1-4H3;1H/t18-,23+,25-;/m0./s1 |
InChI Key |
UWKTVIXWZRROOI-VLIWAZBPSA-N |
Isomeric SMILES |
C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl |
Canonical SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIII-890; BIII-890-CL; BIII-890 CL |
Origin of Product |
United States |
Foundational & Exploratory
BIII 890 CL: A Technical Overview of its Synthesis, Structure, and Sodium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of BIII 890 CL (crobenetine), a potent and selective voltage-gated sodium (Nav) channel blocker. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Synthesis
BIII 890 CL is a benzomorphan derivative with the chemical name 2R-[2α,3(S*),6α]-1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride.[1][2][3][4] The synthesis of this small molecule involves the use of 2-methoxy benzyl cyanate and ethyl 2-bromobutanoate as key starting materials.[5] The hydrochloride salt form is commonly used in experimental studies.
Mechanism of Action: Potent and State-Dependent Sodium Channel Blockade
BIII 890 CL is a highly potent and selective blocker of voltage-gated sodium channels, specifically targeting neurotoxin receptor site 2.[1][2][3][4][5] Its mechanism of action is characterized by a pronounced use- and voltage-dependency, showing a strong preference for the inactivated state of the Nav channel over the resting state.[1][3][4][6][7] This state-dependent binding is a key feature, contributing to its unique pharmacological profile. The compound demonstrates over 230-fold selectivity for the inactivated channel state.[6][7]
The binding of BIII 890 CL to the local anesthetic receptor site within the pore of the sodium channel has been suggested by mutational analysis.[1][2][4] Specifically, mutations in the transmembrane segment S6 in domain IV of the α subunit (F1764A and Y1771A) have been shown to reduce the voltage- and frequency-dependent block.[1][4]
The functional consequence of this sodium channel blockade is the inhibition of neuronal depolarization and a subsequent reduction in glutamate release, a key neurotransmitter involved in excitotoxicity.[1][2][3][4][5] This mechanism underlies the neuroprotective effects observed in preclinical models of cerebral ischemia.[1][2][3][4]
Signaling Pathway of BIII 890 CL Action
Caption: Mechanism of BIII 890 CL in reducing neuronal excitotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BIII 890 CL in various experimental models.
| Parameter | Value | Cell/Tissue Type | Reference |
| Receptor Binding | |||
| IC50 ([3H]batrachotoxin displacement) | 49 nM | Rat brain synaptosomes | [1][2][3][4] |
| Ki ([3H]batrachotoxin displacement) | 40 nM | - | [5] |
| Electrophysiology (Patch Clamp) | |||
| IC50 (Inactivated Na+ channels) | 77 nM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |
| IC50 (Resting Na+ channels) | 18 µM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |
| In Vitro Functional Assays | |||
| IC50 (Veratridine-induced glutamate release) | 0.29 ± 0.02 µM | Rat cortical slices | [2] |
| IC50 (Veratridine-induced glutamate release) | 0.33 µM | Rat striatal slices | [2] |
| IC50 (Veratridine-induced neurotoxicity) | 0.7 µM | Cultured cortical neurons | [1] |
| In Vivo Efficacy | |||
| ID50 (Maximum electroshock test) | 6.1 mg/kg | Mice | [6][7] |
| Neuroprotective Dose Range (Focal cerebral ischemia) | 3–30 mg/kg s.c. | Mice and Rats | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Binding Studies
Objective: To determine the affinity of BIII 890 CL for neurotoxin site 2 of the voltage-gated sodium channel.
Method:
-
Prepare synaptosomal membranes from rat brains.
-
Incubate the membranes with [3H]batrachotoxinin A-20α-benzoate ([3H]BTX-b) in the presence of varying concentrations of BIII 890 CL.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of BIII 890 CL that inhibits 50% of the specific binding of [3H]BTX-b.[1]
Electrophysiological Experiments (Whole-Cell Patch Clamp)
Objective: To characterize the state-dependent block of sodium channels by BIII 890 CL.
Method:
-
Use tsA-201 cells transiently transfected with the α subunit of the rat brain type IIA Na+ channel.
-
Perform whole-cell voltage-clamp recordings.
-
To assess the block of resting channels, apply a single test pulse to 0 mV from a holding potential of -100 mV after a 3-minute preincubation with BIII 890 CL.[1]
-
To determine the affinity for inactivated channels, hold the cells at a depolarized potential (-40 mV) to induce inactivation before applying test pulses in the presence of the compound.[1][5]
-
To evaluate the shift in the steady-state inactivation curve, apply prepulses of 1-second duration to various potentials before a test pulse, both in the absence and presence of BIII 890 CL.[1]
-
Fit the normalized data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2).
In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)
Objective: To evaluate the neuroprotective efficacy of BIII 890 CL in a rodent model of stroke.
Method:
-
Anesthetize male NMRI mice or Wistar rats.
-
Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCA).
-
Administer BIII 890 CL (e.g., 3, 10, and 30 mg/kg) or saline vehicle subcutaneously at 5 minutes and 3 hours post-occlusion.[2][3]
-
After a survival period (e.g., 48 hours), euthanize the animals.[3]
-
Determine the infarct volume or area using standard histological techniques, such as staining with 2,3,5-triphenyltetrazolium chloride (TTC).[3]
-
Compare the infarct sizes between the BIII 890 CL-treated and vehicle-treated groups to assess neuroprotection.
Experimental Workflow for In Vivo Ischemia Study
Caption: Workflow for assessing the neuroprotective effects of BIII 890 CL.
References
- 1. pnas.org [pnas.org]
- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of Crobenetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine hydrochloride, also known as BIII 890 CL, is a potent and highly use-dependent sodium channel blocker.[1][2] It exhibits high selectivity for the inactivated state of the Nav1.2 sodium channel, making it a promising candidate for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][3][4] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the design and interpretation of non-clinical efficacy and safety studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies and visualizations are provided to facilitate a deeper understanding of the data and its implications for drug development.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical studies are essential to characterize these parameters.
Absorption
Limited publicly available data specifically details the oral absorption characteristics of this compound. However, a study in rats provides key insights into its pharmacokinetic profile following oral administration.
Table 1: In Vivo Pharmacokinetic Parameters of Crobenetine in Rats
| Parameter | Value | Units |
| Dose | 3 | mg/kg (p.o.) |
| tmax (Time to Maximum Concentration) | 2.83 | h |
| Cmax (Maximum Concentration) | 11.9 | nM |
| AUC (Area Under the Curve) | 24 | nM*h |
Data sourced from opnMe.com
Distribution
Table 2: In Vitro Distribution-Related Parameters of Crobenetine
| Parameter | Species | Value | Units |
| Plasma Protein Binding | Rat | 99.2 | % |
Data sourced from opnMe.com[4]
A high degree of plasma protein binding, as seen with crobenetine, suggests that the drug will be largely retained in the bloodstream, with only a small fraction available to distribute into tissues.
Metabolism
The metabolic fate of this compound has been partially characterized through in vitro studies.
Table 3: In Vitro Metabolic Stability of Crobenetine
| System | Species | % Remaining at 1 hour |
| Liver Microsomes | Human | 87 |
Data sourced from opnMe.com[4]
The data from human liver microsomes suggests that crobenetine has a moderate level of metabolic stability. Further studies would be required to identify the specific cytochrome P450 (CYP) enzymes involved in its metabolism and to characterize the resulting metabolites.
Excretion
Detailed excretion studies, including mass balance and identification of excretion routes (urine, feces, bile), for this compound are not available in the published literature.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments that would be conducted to generate the pharmacokinetic data presented above. These are based on standard preclinical protocols.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male Wistar rats (n=3-6 per time point), weighing 200-250g, are used. Animals are fasted overnight prior to dosing, with water available ad libitum.
-
Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration appropriate for a 3 mg/kg dose. The formulation is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of crobenetine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, and AUC.
Plasma Protein Binding (Equilibrium Dialysis)
-
Preparation: A semi-permeable membrane (e.g., with a molecular weight cut-off of 10 kDa) is placed between the two chambers of an equilibrium dialysis apparatus.
-
Sample Addition: One chamber is filled with rat plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). This compound is added to the plasma chamber at a known concentration.
-
Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period to reach equilibrium (typically 4-6 hours).
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of crobenetine is determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] x 100 Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.
In Vitro Metabolic Stability (Liver Microsomes)
-
Incubation Mixture: A reaction mixture is prepared containing rat or human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding this compound (e.g., at a final concentration of 1 µM) to the pre-warmed incubation mixture.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of crobenetine.
-
Data Analysis: The percentage of crobenetine remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.
Visualizations
General Workflow for a Preclinical Oral Pharmacokinetic Study
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
In Vitro Characterization of Crobenetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crobenetine hydrochloride is a potent and selective use-dependent blocker of the voltage-gated sodium channel Nav1.2. This document provides a comprehensive in vitro characterization of Crobenetine, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its mechanism of action. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.2 subtype is predominantly expressed in the central nervous system and plays a significant role in neuronal excitability. Dysregulation of Nav1.2 function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention. This compound (BIII 890 CL) is a benzomorphan derivative that exhibits high affinity and use-dependent blockade of Nav1.2 channels, preferentially binding to the inactivated state of the channel. This state-dependent binding allows for the selective targeting of rapidly firing neurons, a characteristic that is highly desirable for the treatment of conditions associated with neuronal hyperexcitability.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been characterized through various electrophysiological and binding assays. The following tables summarize the key quantitative data.
| Parameter | Value | Channel Subtype | Preparation | Reference |
| IC50 (Displacement of [3H]-BTX) | 49 nM | Nav Channel Site 2 | Rat brain synaptosomes | [1] |
| IC50 (Inactivated State) | 77 nM | Nav1.2 | Patch Clamp Evaluations | [2][3] |
| Binding Affinity (Resting State) | 18 µM | Nav1.2 | Patch Clamp Evaluations | [2] |
| Selectivity (Inactivated vs. Resting State) | >230-fold | Nav1.2 | Calculated from IC50 values | [2] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the binding characteristics of Crobenetine to the Nav1.2 channel, highlighting its strong preference for the inactivated state.
| Parameter | Value | Species | Model | Reference |
| ID50 (Reversal of Mechanical Joint Hyperalgesia) | 15.5 +/- 1.1 mg/kg/day | Rat | Adjuvant-induced mono-arthritis | [4] |
Table 2: In Vivo Efficacy of this compound. This table provides data on the analgesic efficacy of Crobenetine in an animal model of inflammatory pain.
Experimental Protocols
Patch-Clamp Electrophysiology for Determining State-Dependent Inhibition
This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effects of Crobenetine on Nav1.2 channels in different conformational states.
Cell Preparation:
-
HEK-293 cells stably expressing human Nav1.2 channels are cultured under standard conditions.
-
Cells are passaged upon reaching 80-90% confluency and plated onto glass coverslips 24-48 hours before recording.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
This compound is dissolved in the external solution to the desired concentrations.
Recording Protocol:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Membrane currents are recorded using a patch-clamp amplifier and digitized. Leak subtraction is performed online.
-
To determine the affinity for the resting state:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Brief depolarizing pulses to 0 mV are applied to elicit sodium currents.
-
The inhibition of the peak current by different concentrations of Crobenetine is measured.
-
-
To determine the affinity for the inactivated state:
-
A pre-pulse to a depolarizing potential (e.g., -20 mV) for a prolonged duration (e.g., 500 ms) is applied to induce inactivation.
-
A subsequent test pulse to 0 mV is used to measure the current from the remaining non-inactivated channels.
-
The concentration-dependent block of the peak current is determined.
-
Radioligand Binding Assay
This protocol outlines the method for determining the binding affinity of Crobenetine to the sodium channel site 2 using a radioligand displacement assay.
Preparation of Synaptosomes:
-
Rat brains are homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a suitable buffer.
Binding Assay:
-
Synaptosomal preparations are incubated with a fixed concentration of [3H]-Batrachotoxin ([3H]-BTX), a radiolabeled ligand that binds to site 2 of the sodium channel.
-
Increasing concentrations of unlabeled this compound are added to compete with the binding of [3H]-BTX.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of Crobenetine that inhibits 50% of the specific [3H]-BTX binding) is calculated by non-linear regression analysis.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Crobenetine's use-dependent block of Nav1.2 channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing state-dependent block using patch-clamp.
Signaling Consequences of Nav1.2 Blockade
Caption: Downstream effects of Nav1.2 channel blockade by Crobenetine.
Conclusion
This compound is a highly selective, use-dependent blocker of Nav1.2 channels. Its preferential binding to the inactivated state of the channel provides a mechanism for selectively targeting neurons that are firing at high frequencies, a hallmark of several neurological disorders. The data and protocols presented in this technical guide provide a comprehensive in vitro characterization of Crobenetine, supporting its potential as a valuable research tool and a lead compound for the development of novel therapeutics.
References
- 1. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 4. sophion.com [sophion.com]
Technical Guide: Early-Phase Research on the Neuroprotective Effects of Crobenetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine hydrochloride (also known as BIII 890 CL) is a novel benzomorphan derivative recognized for its potent, use-dependent blockade of voltage-gated sodium channels. Early-phase research has focused on its therapeutic potential beyond analgesia, exploring its neuroprotective properties in the context of cerebral ischemia. This technical guide synthesizes the available preclinical data, providing an in-depth overview of its mechanism of action, key experimental findings, and the methodologies employed in its initial evaluation. The primary neuroprotective action of Crobenetine identified in these studies is the attenuation of excitotoxicity through the selective blockade of sodium channels, a critical mechanism in the ischemic cascade.
Mechanism of Action: Use-Dependent Sodium Channel Blockade
Crobenetine is a highly selective blocker of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This "use-dependent" or "voltage-dependent" characteristic is pivotal to its neuroprotective potential. In pathological conditions such as cerebral ischemia, prolonged neuronal depolarization leads to an accumulation of sodium channels in the inactivated state. Crobenetine preferentially binds to and stabilizes this inactivated state, preventing the excessive influx of sodium ions that triggers the excitotoxic cascade, including subsequent calcium influx and glutamate release.
The compound has been shown to displace [3H]batrachotoxinin A-20α-benzoate from the neurotoxin receptor site 2 of the sodium channel in rat brain synaptosomes. Point mutations in the transmembrane segment S6 in domain IV of the channel's alpha subunit reduce the blocking efficacy of Crobenetine, suggesting it binds to the local anesthetic receptor site within the pore.
Signaling Pathway: Attenuation of Ischemic Excitotoxicity
The neuroprotective effect of Crobenetine is primarily attributed to its ability to interrupt the ischemic cascade at the level of the sodium channel. The following diagram illustrates this proposed mechanism.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of Crobenetine has been quantified in both in vitro and in vivo models. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Activity of Crobenetine
| Assay | Model System | Parameter | Result | Reference |
| Radioligand Binding | Rat Brain Synaptosomes | IC50 for [3H]batrachotoxin binding | 49 nM | |
| Electrophysiology | Cells transfected with type IIA Na+ channel α subunits | IC50 for inactivated Na+ channels | 77 nM | |
| Electrophysiology | Cells transfected with type IIA Na+ channel α subunits | IC50 for resting Na+ channels | 18 µM | |
| Neurotransmitter Release | Rat Brain Slices | IC50 for veratridine-induced glutamate release | 322 nM | |
| Neurotoxicity | Cultured Cortical Neurons | Inhibition of veratridine-induced neurotoxicity | Demonstrated |
Table 2: In Vivo Neuroprotective Effects of Crobenetine in Rodent Models of Permanent Focal Cerebral Ischemia
| Species | Model | Treatment Protocol | Dosage (s.c.) | Outcome | Reference |
| Mouse | Permanent Middle Cerebral Artery Occlusion (MCAO) | 5 min post-ischemia | 3-30 mg/kg | Dose-dependent reduction in infarct size | |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 5 min post-ischemia | 3-30 mg/kg | Reduction in lesion size in cortical and subcortical regions |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Permanent Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is used to simulate focal ischemic stroke and assess the neuroprotective effect of a compound on infarct volume.
Objective: To determine the effect of Crobenetine on brain lesion size following permanent focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult male mice or rats are anesthetized.
-
Surgical Procedure: A surgical incision is made to expose the middle cerebral artery (MCA). The MCA is then permanently occluded using electrocoagulation or a filament, leading to a cessation of blood flow to the supplied brain regions.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered subcutaneously at various doses (e.g., 3, 10, 30 mg/kg) at a specified time point post-occlusion (e.g., 5 minutes). A control group receives the vehicle alone.
-
Post-Operative Care and Euthanasia: Animals are monitored for recovery from anesthesia. At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), the animals are euthanized.
-
Infarct Volume Analysis: The brains are removed, sectioned, and stained with a histological stain such as 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The area of infarction in each brain slice is measured using image analysis software, and the total infarct volume is calculated.
Crobenetine Hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability properties of Crobenetine hydrochloride. The information is intended to support research and development activities by providing key data and outlining methodologies for its assessment.
Physicochemical Properties
This compound is a potent and selective voltage-gated sodium channel (Nav1.2) blocker. An understanding of its fundamental physicochemical properties is crucial for formulation development and analytical method design.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation characteristics. The following table summarizes the known solubility data for this compound.
Table 1: Solubility of this compound
| Solvent/Medium | pH | Solubility (µg/mL) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Soluble[1] | Not Specified | Not Specified |
| Aqueous Buffer | 4 | 2,560[2] | Not Specified | Not Specified |
| Aqueous Buffer | 6 | 1,040[2] | Not Specified | Not Specified |
| Aqueous Buffer | 7 | 8[2] | Not Specified | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on standard pharmaceutical practices.
Objective: To determine the concentration of dissolved this compound in a specific solvent or buffer system at equilibrium.
Materials:
-
This compound powder
-
Selected solvents and buffers (e.g., water, phosphate-buffered saline at various pH values)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent/buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the mean of replicate determinations.
Stability Profile
The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety and efficacy of potential drug products.
Table 2: Stability of this compound
| Stability Parameter | Condition | Observation |
| Storage | Dry, dark, 0 - 4°C (short term) | Stable for days to weeks[1] |
| Dry, dark, -20°C (long term) | Stable for months to years[1] | |
| Shipping | Ambient temperature | Stable for a few weeks[1] |
| Microsomal Stability | Human liver microsomes | 87% remaining after a specified incubation time[2] |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following protocol is a representative example based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV/DAD detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
Mechanism of Action and Signaling Pathway
This compound is a use- and voltage-dependent blocker of the Nav1.2 sodium channel, which plays a crucial role in the propagation of action potentials in neurons. It exhibits a high selectivity for the inactivated state of the channel.
Caption: Mechanism of this compound action on the Nav1.2 sodium channel.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.
Caption: General experimental workflow for solubility and stability testing.
References
Methodological & Application
Dissolving Crobenetine Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of Crobenetine hydrochloride, a potent and selective voltage-gated sodium channel (Nav1.2) blocker, for in vivo research applications. Proper formulation is critical for ensuring bioavailability, achieving desired therapeutic concentrations, and obtaining reliable experimental results. This guide summarizes the physicochemical properties of this compound, presents established vehicle formulations for parenteral administration, and offers step-by-step protocols for solution preparation. Additionally, it outlines the compound's mechanism of action with a corresponding signaling pathway diagram.
Physicochemical Properties of this compound
Understanding the solubility profile of this compound is fundamental to selecting an appropriate vehicle for in vivo studies. The compound's aqueous solubility is pH-dependent, highlighting the importance of pH control in formulation development. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄ClNO₂ | |
| Molecular Weight | 416.00 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility in DMSO | Soluble | [1] |
| Aqueous Solubility | pH 4: 2,560 µg/mLpH 6: 1,040 µg/mLpH 7: 8 µg/mL | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry, darkLong term (months to years): -20°C | [1] |
Recommended Formulations for In Vivo Administration
The choice of vehicle for this compound depends on the intended route of administration and the required concentration. Below are formulations that have been documented in preclinical and developmental studies.
Subcutaneous (s.c.) Administration
A formulation utilizing a sugar alcohol has been successfully used in rodent models.
| Vehicle Component | Concentration | Notes | Reference |
| Xylitol | 5% (w/v) | A 5% xylitol solution in water was used as a vehicle for the subcutaneous administration of this compound in rats at doses ranging from 3-30 mg/kg.[3] | [3][4] |
Parenteral (including Intravenous, i.v.) Administration
A patented formulation provides a basis for preparing solutions suitable for intravenous administration, focusing on achieving isotonicity and stability.
| Vehicle Component | Concentration/Ratio | Purpose | Reference |
| Mannitol | Sufficient to produce an isotonic solution | Isotonicity agent. | [5] |
| Acetic Acid/Acetate Buffer | 0.005 M to 0.05 M | Optional buffer to maintain pH between 3.8 and 5.0. | [5] |
| Citric Acid/Phosphate Buffer | As an alternative to acetate buffer | Optional buffer system. | [5] |
| Crobenetine HCl Concentration | 0.1 mg/mL to 3 mg/mL | The patent specifies this concentration range for the final formulation. | [5] |
Experimental Protocols
Protocol for Preparation of this compound in 5% Xylitol for Subcutaneous Injection
This protocol is adapted from a study investigating the analgesic effects of Crobenetine in rats.[3][4]
Materials:
-
This compound powder
-
Xylitol
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the 5% Xylitol Vehicle:
-
Weigh the required amount of xylitol. For 10 mL of vehicle, weigh 0.5 g of xylitol.
-
Add the xylitol to a sterile vial containing approximately 9 mL of Sterile WFI.
-
Stir using a magnetic stirrer until the xylitol is completely dissolved.
-
Adjust the final volume to 10 mL with Sterile WFI.
-
Sterile filter the 5% xylitol solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Prepare the this compound Solution:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.
-
Add the weighed this compound powder to the sterile 5% xylitol solution.
-
Vortex and/or sonicate briefly if necessary to aid dissolution. The slightly acidic nature of the hydrochloride salt should facilitate dissolution in the aqueous vehicle.
-
Confirm the final concentration and ensure the solution is clear before administration.
-
Protocol for Preparation of a Buffered Mannitol Formulation for Parenteral Administration
This protocol is based on a patented formulation for parenteral use.[5]
Materials:
-
This compound powder
-
Mannitol
-
Acetic acid
-
Sodium acetate
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Acetate Buffer (e.g., 0.02 M, pH 4.5):
-
Prepare stock solutions of 0.02 M acetic acid and 0.02 M sodium acetate in Sterile WFI.
-
Mix the stock solutions in appropriate ratios to achieve a final pH of 4.5. Use a pH meter to verify the pH and adjust as necessary.
-
-
Prepare the Isotonic Mannitol Solution:
-
Calculate the amount of mannitol required to make the final formulation isotonic. This will depend on the final concentration of this compound and buffer salts. As a starting point, a 5% mannitol solution is approximately isotonic.
-
Dissolve the calculated amount of mannitol in the prepared acetate buffer.
-
-
Prepare the Final this compound Formulation:
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the buffered mannitol solution while stirring.
-
Continue stirring until the compound is fully dissolved. Given the higher solubility at lower pH, dissolution should be favorable.[3]
-
Verify the final pH and adjust if necessary with small additions of the acidic or basic buffer components.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container suitable for parenteral administration.
-
Mechanism of Action and Signaling Pathway
Crobenetine is a use- and voltage-dependent blocker of voltage-gated sodium channels (Nav), with high selectivity for the Nav1.2 subtype.[6][7] It preferentially binds to the inactivated state of the channel.[6] In pathophysiological conditions such as ischemia or chronic pain, neurons undergo prolonged depolarization, leading to an accumulation of sodium channels in the inactivated state. By selectively blocking these channels, Crobenetine can reduce neuronal hyperexcitability and subsequent cellular damage (e.g., via reduced glutamate release) with minimal effects on normal neuronal signaling.[8]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study Preparation
The following diagram illustrates a logical workflow for preparing this compound for an in vivo experiment.
Caption: Workflow for preparing Crobenetine HCl for in vivo use.
References
- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20040019075A1 - New formulation for the parenteral application of crobenetine - Google Patents [patents.google.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crobenetine Hydrochloride in Rodent Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Crobenetine hydrochloride (also known as BIII 890 CL) in preclinical rodent models of cerebral ischemia. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, supported by quantitative data from key studies.
Introduction
This compound is a potent, selective, and highly use-dependent sodium channel blocker.[1] It exhibits neuroprotective properties in animal models of focal cerebral ischemia by inhibiting the pathological cascade of events that lead to neuronal death following a stroke.[1] These notes are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in rodent models of ischemic stroke.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been demonstrated in both mice and rats subjected to permanent focal cerebral ischemia. The data from these studies are summarized in the tables below for easy comparison.
Table 1: Efficacy of this compound in a Mouse Model of Permanent Focal Cerebral Ischemia
| Dosage (mg/kg, s.c.) | Administration Time | Reduction in Cortical Infarct Area (%) | Statistical Significance |
| 3 | 5 min and 3 hr post-occlusion | Significant | p < 0.05 |
| 10 | 5 min and 3 hr post-occlusion | Significant | p < 0.01 |
| 30 | 5 min and 3 hr post-occlusion | Significant | p < 0.001 |
Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]
Table 2: Efficacy of this compound in a Rat Model of Permanent Focal Cerebral Ischemia
| Dosage (mg/kg, s.c.) | Administration Time | Reduction in Cerebral Infarct Volume (%) | Statistical Significance |
| 3 | 5 min and 3 hr post-occlusion | Significant | p < 0.05 |
| 10 | 5 min and 3 hr post-occlusion | Significant | p < 0.01 |
| 30 | 5 min and 3 hr post-occlusion | Significant | p < 0.001 |
Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent models of focal cerebral ischemia.
Rodent Model of Permanent Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of permanent focal cerebral ischemia in mice and rats via unilateral occlusion of the middle cerebral artery (MCA).
Materials:
-
Male CD-1 mice or Fischer 344 rats
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silk suture
-
Electrocautery device
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place the animal on a heating pad to maintain its core body temperature at 37°C.
-
Make a midline incision in the neck to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and the internal carotid artery (ICA).
-
Ligate the distal portion of the ECA.
-
Introduce a 4-0 silk suture into the ECA and advance it into the ICA until it blocks the origin of the MCA.
-
Permanently ligate the CCA.
-
Suture the incision and allow the animal to recover from anesthesia.
This compound Administration
This protocol outlines the subcutaneous administration of this compound to rodents following the induction of ischemia.
Materials:
-
This compound (BIII 890 CL)
-
Sterile saline solution (vehicle)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
At 5 minutes post-MCAO, administer the first dose of this compound or vehicle via subcutaneous (s.c.) injection.
-
Administer a second dose of the compound or vehicle at 3 hours post-MCAO.
Assessment of Infarct Size
This protocol describes the histological analysis to quantify the extent of ischemic damage.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (for staining)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Image analysis software
Procedure:
-
At 48 hours post-MCAO, euthanize the animal.
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Cut the brain into coronal sections of a defined thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained brain slices.
-
Use image analysis software to quantify the infarct area (for mice) or volume (for rats). The infarct volume is calculated by integrating the infarct area of each slice multiplied by the slice thickness.
Mechanism of Action and Signaling Pathway
This compound is a use-dependent sodium channel blocker, meaning it preferentially binds to and blocks sodium channels that are in a state of high activity, as is the case during ischemia.[1] This targeted action helps to prevent the excessive influx of sodium ions into neurons, which in turn reduces the subsequent calcium overload and glutamate excitotoxicity—key drivers of neuronal death in the ischemic cascade.
Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effect of this compound.
Caption: Mechanism of Crobenetine's neuroprotective action.
Experimental Workflow
The following diagram outlines the logical flow of an in vivo study to assess the neuroprotective effects of this compound.
Caption: Workflow for in vivo efficacy testing.
References
Administration of Crobenetine Hydrochloride in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Crobenetine hydrochloride in rats, based on available preclinical research. The document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in their study design.
Introduction
This compound (also known as BIII 890 CL) is a potent, use-dependent blocker of voltage-gated sodium channels, with a high affinity for the inactivated state of the channel.[1] This mechanism of action makes it a compound of interest for conditions involving neuronal hyperexcitability, such as neuropathic pain and epilepsy. Preclinical studies in rat models have been crucial in elucidating its pharmacokinetic and pharmacodynamic properties. This document outlines the established administration routes and corresponding protocols for the use of this compound in rats.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the administration of this compound to rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Vehicle | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t½) |
| Subcutaneous (s.c.) | 30 mg/kg | 5% Xylitol Solution | 469 ± 149 ng/mL | < 15 minutes | Not Reported |
| Intravenous (i.v.) | Not Reported | Not Reported | Not Applicable | Not Applicable | 2.6 hours[2] |
Table 2: Dosing Regimens for this compound in a Rat Model of Inflammatory Pain
| Administration Route | Dosage Range | Dosing Frequency | Duration | Vehicle |
| Subcutaneous (s.c.) | 3, 10, or 30 mg/kg/day | Daily | 5 days | 5% Xylitol Solution[2] |
| Subcutaneous (s.c.) | 5, 20, or 80 mg/kg | Single dose | Not Applicable | 5% Xylitol Solution[2] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats.
Subcutaneous (s.c.) Administration
This protocol is based on the methodology described in the study by Laird et al. (2001) for investigating the analgesic effects of Crobenetine in a rat model of mono-arthritis.[2]
Objective: To administer this compound subcutaneously to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound
-
5% Xylitol solution (vehicle)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
Wistar rats (or other appropriate strain)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the body weight of the rat.
-
Dissolve the calculated amount of this compound in the 5% xylitol solution to achieve the final desired concentration. Ensure the solution is clear and free of particulates. The dose volume used in the cited study was 15 ml/kg.[2]
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. One common method is to allow the rat to grip a wire cage lid while gently scruffing the loose skin over the neck and shoulders.
-
-
Injection Procedure:
-
Swab the intended injection site on the dorsal side of the rat (between the shoulder blades) with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions, such as local irritation, swelling, or changes in behavior.
-
Subcutaneous Administration Workflow
Intravenous (i.v.) Administration
While specific intravenous protocols for this compound in rats are not detailed in the available literature, a general protocol for intravenous administration via the tail vein is provided below. The half-life of Crobenetine after i.v. dosing is reported to be 2.6 hours.[2]
Objective: To administer this compound intravenously to rats for rapid systemic distribution and pharmacokinetic analysis.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water to induce vasodilation
-
Wistar rats
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile and free of particulates.
-
-
Animal Preparation:
-
Place the rat in a suitable restrainer to immobilize the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful cannulation is often indicated by the appearance of a small amount of blood in the hub of the needle.
-
Slowly inject the dosing solution. If resistance is met or a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
-
Intravenous Administration Workflow
Oral (p.o.) Administration (General Protocol)
No specific studies detailing the oral administration of this compound in rats were identified. The following is a general protocol for oral gavage in rats that can be adapted for this compound.
Objective: To administer a substance orally to rats for studies on gastrointestinal absorption and oral bioavailability.
Materials:
-
Substance for oral administration (e.g., this compound)
-
Appropriate vehicle (e.g., water, methylcellulose)
-
Oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Rat
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare the substance in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct volume to administer.
-
Gently restrain the rat, holding it firmly without restricting its breathing.
-
Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-dosing Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Intraperitoneal (i.p.) Administration (General Protocol)
While this compound has not been documented to be administered intraperitoneally in rats, this is a common route for preclinical drug studies. The following is a general protocol.
Objective: To administer a substance into the peritoneal cavity of a rat for systemic absorption.
Materials:
-
Substance for injection
-
Sterile vehicle
-
Sterile syringe and needle (23-25 gauge)
-
Rat
-
70% ethanol
Procedure:
-
Preparation:
-
Prepare the sterile injectable solution.
-
-
Injection:
-
Restrain the rat on its back, tilting the head downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid puncturing the cecum or bladder.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no body fluids are drawn, indicating incorrect placement.
-
Inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Signaling Pathway
This compound is a voltage-gated sodium channel blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons. This leads to a reduction in neuronal excitability.
Mechanism of Action of Crobenetine
References
Application Notes and Protocols for Crobenetine Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Crobenetine hydrochloride, a potent and selective Nav1.2 sodium channel blocker, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a clear, structured format to facilitate research and drug development.
Introduction to this compound
This compound (also known as BIII 890 CL) is a state-dependent Nav1.2 channel blocker, exhibiting high affinity for the inactivated state of the channel. This property makes it a valuable tool for investigating the role of Nav1.2 in neuronal excitability and for the development of therapeutics targeting neurological disorders such as epilepsy and neuropathic pain.
Mechanism of Action
Crobenetine is a use-dependent and voltage-dependent blocker of voltage-gated sodium channels, with a notable selectivity for the Nav1.2 subtype.[1][2] Its mechanism of action is centered on its preferential binding to the inactivated state of the sodium channel.[1][2] This leads to a stabilization of the inactivated state, thereby reducing the number of channels available to open upon depolarization and subsequently decreasing the amplitude of the sodium current. This action effectively dampens neuronal excitability, particularly in neurons that are firing at high frequencies, a characteristic of pathological states like chronic pain and epilepsy.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on Nav1.2 channels.
| Parameter | Value | Cell Type | Reference |
| IC50 (Inactivated State) | 77 nM | Not Specified | [1][2] |
| IC50 (Resting State) | 18 µM | Not Specified | [2] |
| Selectivity (Inactivated/Resting) | >230-fold | Not Specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)[3]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3] Protect from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.
Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.2 channel (SCN2A gene) are recommended.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain optimal health and density for patch-clamp experiments.
Whole-Cell Patch-Clamp Recordings
This protocol is designed for whole-cell voltage-clamp recordings to assess the effect of Crobenetine on Nav1.2 currents.
Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| NaCl | 10 | |
| pH adjusted to 7.2 with CsOH |
Procedure:
-
Plate the Nav1.2-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for at least 5 minutes before recording.
-
Record baseline Nav1.2 currents using the appropriate voltage protocols (see below).
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record Nav1.2 currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound with the control extracellular solution to observe the reversibility of the block.
Voltage-Clamp Protocols to Assess Use-Dependent Block
To investigate the use-dependent block of Nav1.2 channels by Crobenetine, a train of depolarizing pulses is applied.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 10 Hz).
-
Measure the peak inward current for each pulse in the train.
-
The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.
Visualizations
Signaling Pathway of Nav1.2 Blockade in Nociceptive Neurons
Caption: Nav1.2 blockade by Crobenetine in nociceptive neurons.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for a patch-clamp experiment with Crobenetine.
Logical Relationship of Use-Dependent Block
Caption: State-dependent binding of Crobenetine to Nav1.2.
References
Application Notes and Protocols for Crobenetine Hydrochloride in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine hydrochloride (also known as BIII 890 CL) is a novel, highly use-dependent sodium channel blocker that has shown significant analgesic and anti-hyperalgesic effects in preclinical models of inflammatory pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), crobenetine's mechanism of action does not primarily target the inflammatory cascade itself but rather the hyperexcitability of nociceptive neurons.[2][3] Inflammation is known to cause a substantial up-regulation of sodium channels in primary afferent neurons, contributing to the maintenance of chronic inflammatory pain.[1][2][4] Crobenetine's use-dependent nature allows it to preferentially target and block these over-activated sodium channels in inflamed tissues, thereby reducing pain signaling with potentially fewer side effects than non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for utilizing this compound in the Complete Freund's Adjuvant (CFA)-induced mono-arthritic rat model of inflammatory pain.
Mechanism of Action
Crobenetine is a potent, use- and voltage-dependent blocker of voltage-gated sodium channels (Navs).[1] It exhibits a high affinity for the inactivated state of the sodium channel, which is more prevalent in rapidly firing neurons, such as those involved in pain signaling from inflamed tissues.[1][3] In inflammatory states, the expression of certain sodium channel subtypes, including Nav1.7 and Nav1.8, is upregulated in dorsal root ganglion (DRG) neurons.[5] This leads to a lower threshold for action potential generation and spontaneous firing, resulting in hyperalgesia and allodynia. By selectively blocking these overactive channels, crobenetine dampens the transmission of pain signals from the periphery to the central nervous system.
References
- 1. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Crobenetine Hydrochloride Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vivo efficacy of Crobenetine hydrochloride, a potent, use-dependent sodium channel blocker, in preclinical models of neuropathic pain. While initially investigated for its role as a Nav1.2 blocker, its mechanism of action suggests potential therapeutic application in pain states where Nav1.7 channels are implicated.[1][2][3][4] The voltage-gated sodium channel Nav1.7 is a critical mediator in pain signaling, and its inhibition is a key strategy for the development of novel analgesics.[5][6][7][8][9][10]
Introduction to this compound and Nav1.7
This compound (also known as BIII 890 CL) is a benzomorphan derivative that acts as a selective, use-dependent sodium channel blocker.[2] It shows a high affinity for the inactivated state of the sodium channel, suggesting greater activity in hyperexcitable neurons, a hallmark of chronic pain states.[3][4] While primarily characterized as a Nav1.2 blocker, the broader class of sodium channel blockers are explored for analgesic properties in neuropathic pain.[1][11]
Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in amplifying pain signals.[5][7][8] Genetic gain-of-function mutations in SCN9A lead to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain, validating Nav1.7 as a significant therapeutic target.[9][10][12] This protocol outlines methods to evaluate the potential of this compound to modulate Nav1.7-mediated pain pathways in vivo.
Data Presentation
Table 1: Proposed Dose-Response Study Design for this compound in Neuropathic Pain Models
| Animal Model | Species/Strain | Treatment Groups | Dose Range (mg/kg, s.c.) | Dosing Schedule | Primary Efficacy Endpoint |
| Spared Nerve Injury (SNI) | Rat (Sprague-Dawley) or Mouse (C57BL/6) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Gabapentin) | 3, 10, 30 | Daily for 7-14 days, starting on day 7 post-surgery | Mechanical Allodynia (von Frey test) |
| Chronic Constriction Injury (CCI) | Rat (Sprague-Dawley) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Pregabalin) | 3, 10, 30 | Daily for 14 days, starting on day 7 post-surgery | Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test) |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat (Sprague-Dawley) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Duloxetine) | 3, 10, 30 | Daily for 14 days, starting 4 weeks post-STZ injection | Mechanical Allodynia (von Frey test) |
Note: The proposed dose range is based on a previous study of Crobenetine in a rat model of inflammatory pain, where the minimum effective dose was found to be between 3 and 30 mg/kg/day.[11][13][14] Pharmacokinetic data indicates that maximal plasma levels are reached within 15 minutes of subcutaneous administration in rats, with a half-life of 2.6 hours.[13][14]
Experimental Protocols
Spared Nerve Injury (SNI) Model
This model induces robust and long-lasting mechanical allodynia.[15][16]
Surgical Procedure:
-
Anesthetize the animal (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[17]
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[17][18]
-
Take extreme care to avoid damaging the spared sural nerve.[15][16]
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated or transected.[17]
Post-Operative Care and Drug Administration:
-
Allow animals to recover for 7 days before commencing treatment.
-
Administer this compound or vehicle subcutaneously (s.c.) daily for the duration of the study.
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical sensitivity using von Frey filaments.[15][18]
-
Place animals in individual chambers on an elevated mesh floor and allow them to acclimate.[16]
-
Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the sural nerve territory) in ascending order of force.[15][18]
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Chronic Constriction Injury (CCI) Model
The CCI model is another widely used model of neuropathic pain characterized by allodynia and hyperalgesia.[19][20]
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the common sciatic nerve at the mid-thigh level.[19][20][21]
-
Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[20][22]
-
The ligatures should be tightened until a brief twitch in the hind limb is observed.[20]
-
Sham surgery involves exposure of the nerve without ligation.
Post-Operative Care and Drug Administration:
-
Allow a 7-day recovery period before starting treatment.
-
Administer this compound or vehicle (s.c.) daily.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test as described for the SNI model.
-
Thermal Hyperalgesia: Measured using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy that can develop as a complication of type 1 diabetes.[23][24]
Induction of Diabetes:
-
Induce diabetes in adult rats via a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[24][25]
-
STZ should be dissolved in cold citrate buffer immediately before injection.
-
Confirm diabetes by measuring blood glucose levels 72 hours post-STZ injection; animals with glucose levels above 250 mg/dL are considered diabetic.[23]
-
Provide animals with 10% sucrose water for the first 48 hours after STZ injection to prevent initial hypoglycemia.[23][26]
Drug Administration and Behavioral Testing:
-
Allow 4 weeks for the development of neuropathic pain.[23]
-
Administer this compound or vehicle (s.c.) daily for 14 days.
-
Assess mechanical allodynia using the von Frey test as previously described.
Mandatory Visualizations
Nav1.7 Signaling Pathway in Nociception```dot
Caption: The hypothesized mechanism of action and evaluation framework for this compound in neuropathic pain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. physoc.org [physoc.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spared nerve injury [bio-protocol.org]
- 18. m.youtube.com [m.youtube.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]
- 21. criver.com [criver.com]
- 22. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 23. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 24. aragen.com [aragen.com]
- 25. Production of streptozotocin-induced diabetic neuropathy model [bio-protocol.org]
- 26. protocols.io [protocols.io]
Crobenetine hydrochloride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine hydrochloride (also known as BIII 890 CL) is a potent and selective voltage-gated sodium channel (Nav) blocker, with high selectivity for the Nav1.2 subtype.[1][2][3] It acts in a use- and voltage-dependent manner, preferentially binding to the inactivated state of the sodium channel.[1][3] This characteristic makes it a valuable tool for investigating the roles of Nav1.2 in neuronal excitability and for studying conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding its behavior in experimental settings.
| Property | Value | Reference |
| Synonyms | BIII-890, BIII-890-CL | [5] |
| Molecular Formula | C₂₅H₃₄ClNO₂ | [5] |
| Molecular Weight | 416.00 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Purity | >98% | [5] |
| Solubility in DMSO | Soluble | [5] |
| Aqueous Solubility (pH dependent) | 2,560 µg/mL (pH 4), 1,040 µg/mL (pH 6), 8 µg/mL (pH 7) | [1] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.16 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage of both the solid compound and the stock solution is critical to maintain the integrity and activity of this compound.
Solid Compound:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[5]
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[5]
Stock Solution (in DMSO):
-
Short-term (days to weeks): Store at 0-4°C.[5]
-
Long-term (months): Store at -20°C.[5]
-
Shelf Life: When stored properly, the compound has a shelf life of over two years.[5]
Key Storage Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Protect from Light: this compound should be protected from light to prevent potential photodegradation. Use amber or opaque vials for storage.
-
Moisture Sensitivity: The compound is sensitive to moisture. Ensure that the container is tightly sealed and that the solid is brought to room temperature before opening.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its effects by blocking voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[1][3] It shows a high affinity for the inactivated state of the channel, meaning it is more effective at blocking channels in rapidly firing neurons, a characteristic of pathological conditions like epilepsy and neuropathic pain.[1][3]
Caption: Mechanism of action of this compound.
Experimental Workflow: From Stock to Assay
The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.
Caption: General workflow for using this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Crobenetine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Crobenetine hydrochloride in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the preparation of this compound solutions for their experiments.
Troubleshooting Guide: this compound Not Dissolving in DMSO
Issue: You are observing that this compound is not fully dissolving in DMSO at your desired concentration. This can manifest as a cloudy solution, visible particulates, or a precipitate.
Potential Causes and Solutions:
Several factors can contribute to the incomplete dissolution of this compound in DMSO. The following troubleshooting steps and experimental protocols are designed to address these common issues.
Experimental Protocol: Standard Method for Dissolving this compound in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Preparation: Ensure all equipment is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO if possible, as DMSO is hygroscopic and absorbed water can affect solubility.
-
Weighing: Carefully weigh the desired amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Gentle Heating (Optional): If particulates remain, warm the solution in a water bath or on a heating block set to 30-40°C for 5-10 minutes. Vortex again.
-
Sonication (Optional): If dissolution is still incomplete, place the vial in a sonicator bath for 5-15 minutes.
-
Final Assessment: After these steps, the solution should be clear. If not, consider preparing a more dilute solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: A step-by-step workflow for troubleshooting issues with dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While specific quantitative data (e.g., mg/mL) is not consistently reported across suppliers, this compound is generally described as soluble in DMSO.[1] If you are experiencing difficulties, it is likely due to the factors outlined in the troubleshooting guide above rather than inherent insolubility.
Q2: Can the hydrochloride salt form of Crobenetine affect its solubility in DMSO?
Yes, the hydrochloride salt form can influence solubility. While DMSO is a powerful solvent, some hydrochloride salts of organic compounds may exhibit lower solubility compared to their free base counterparts.[2] This is a general principle to consider when working with salt forms of compounds.
Q3: I've tried all the troubleshooting steps, and my compound still won't dissolve. What should I do?
If you have followed the troubleshooting guide and are still unable to dissolve the compound, consider the following:
-
Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities can sometimes affect solubility.
-
Lower the Concentration: Your target concentration may be above the solubility limit. Try preparing a more dilute stock solution.
-
Alternative Solvents: While DMSO is the recommended solvent, for certain applications, you might explore other solvents. However, this should be done with caution, considering the compatibility with your experimental system.
Q4: How should I prepare working solutions from my DMSO stock for cell-based assays?
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity.
-
Perform serial dilutions of your DMSO stock solution in your cell culture medium.
-
It is recommended to add the DMSO stock to the medium dropwise while gently vortexing to prevent precipitation.
-
The final concentration of DMSO in your cell culture should typically be below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄ClNO₂ | [1] |
| Molecular Weight | 416.00 g/mol | [1] |
| Appearance | Solid powder | [1] |
| CAS Number | 221018-88-8 | [1] |
| Solubility in DMSO | Soluble | [1] |
| Storage of Powder | Dry, dark, and at 0-4°C (short term) or -20°C (long term) | [1] |
| Storage of Stock Solution | 0-4°C (short term) or -20°C (long term) | [1] |
Mechanism of Action: Signaling Pathway
Crobenetine is a use-dependent sodium channel blocker.[3] It preferentially binds to the inactivated state of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[4] By blocking these channels, Crobenetine can reduce neuronal excitability, which is a key mechanism for its potential therapeutic effects in conditions like stroke.[1]
Caption: A diagram illustrating how Crobenetine blocks voltage-gated sodium channels to inhibit neuronal action potential propagation.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5868908A - Separation of inorganic salts from dimethyl sulfoxide - Google Patents [patents.google.com]
Troubleshooting inconsistent results with Crobenetine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Crobenetine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing lower than expected potency or efficacy of this compound in my in vitro assay?
A1: Inconsistent potency of this compound can stem from several factors related to its mechanism of action and experimental conditions.
-
Use-Dependence: Crobenetine is a use-dependent sodium channel blocker, meaning it binds with higher affinity to the inactivated state of the channel.[1] If your experimental protocol does not sufficiently induce the inactivated state of the sodium channels (e.g., through depolarization), the apparent potency of the compound will be lower.
-
pH of Media: The solubility of this compound is pH-dependent. At a pH of 7.0, its solubility is significantly lower than at acidic pH. Ensure the pH of your experimental buffer is compatible with maintaining the compound in solution.
-
Compound Adsorption: Like many lipophilic compounds, this compound may adsorb to plasticware. This can reduce the effective concentration in your assay. Consider using low-adhesion plasticware or pre-incubating solutions in the experimental wells.
Troubleshooting Steps:
-
Optimize Depolarization Protocol: Ensure your protocol for inducing sodium channel activation and inactivation (e.g., electrical stimulation, high potassium concentration) is robust and consistent.
-
Verify pH of Experimental Solutions: Measure and, if necessary, adjust the pH of your buffers and media to ensure it is within the optimal solubility range for this compound.
-
Mitigate Adsorption: Use polypropylene or other low-binding plates and tubes. Preparing slightly higher stock concentrations might also compensate for loss due to adsorption.
Q2: I am seeing significant variability in my in vivo results with this compound. What could be the cause?
A2: In vivo experiments introduce additional layers of complexity. Inconsistency in results can be attributed to the following:
-
Route of Administration and Pharmacokinetics: The bioavailability and peak plasma concentration of this compound can vary depending on the route of administration (e.g., subcutaneous, intraperitoneal). Ensure the chosen route is appropriate for the experimental model and that dosing is consistent across all animals.
-
Metabolism: this compound is subject to metabolism. Factors influencing metabolic rates, such as the age, sex, and strain of the animal model, can lead to variable exposures and, consequently, variable efficacy.
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Pathophysiological State of the Model: The expression and state of sodium channels can be altered in disease models.[2] For instance, in models of inflammatory pain, there is an upregulation of sodium channels.[2] The severity and stage of the disease model can therefore influence the efficacy of a use-dependent blocker like Crobenetine.
Troubleshooting Steps:
-
Standardize Administration Protocol: Strictly control the route, volume, and timing of this compound administration.
-
Monitor Animal Health and Demographics: Record and account for variables such as age, weight, and sex of the animals. Ensure the disease model is induced consistently.
-
Consider Pharmacokinetic Studies: If variability persists, conducting a pilot pharmacokinetic study in your specific animal model can help determine the optimal dosing regimen to achieve consistent exposure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective use-dependent voltage-gated sodium channel (Nav) blocker, with a high affinity for the Nav1.2 subtype.[1] It preferentially binds to the inactivated state of the sodium channel, making it more effective in rapidly firing neurons, which are characteristic of pathological conditions like epilepsy and neuropathic pain.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Q3: In which solvents is this compound soluble?
A3: this compound has pH-dependent solubility.
| Solvent | Solubility |
| Water (pH 4.0) | 2,560 µg/mL |
| Water (pH 6.0) | 1,040 µg/mL |
| Water (pH 7.0) | 8 µg/mL |
| DMSO | Soluble |
Data from opnme.com[1]
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Patch Clamp Assay
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in a cultured cell line expressing the channel of interest (e.g., HEK293 cells stably expressing Nav1.2).
Methodology:
-
Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Serially dilute in the external solution to the desired final concentrations.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are in the resting state.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) to induce channel inactivation.
-
Apply this compound by perfusion and record the sodium current during the pulse train.
-
-
Data Analysis: Measure the peak sodium current for each pulse in the train. Calculate the percentage of inhibition by comparing the current in the presence and absence of the compound.
Protocol 2: In Vivo Model of Inflammatory Pain - Rat Mono-arthritis Model
This protocol is based on the methodology described by Laird et al. (2001) to evaluate the analgesic effects of this compound.[2][3]
Methodology:
-
Animal Model: Use adult female Wistar rats.
-
Induction of Mono-arthritis: Under brief anesthesia, induce mono-arthritis by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% xylitol in water).
-
Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 3, 10, 30 mg/kg) once daily for 5 days, starting on the day of arthritis induction.[3]
-
Include a vehicle control group and a positive control group (e.g., a known analgesic).
-
-
Behavioral Testing:
-
Assess joint hyperalgesia daily using a pressure application measurement device (e.g., Randall-Selitto test) to determine the paw withdrawal threshold.
-
Measure hind limb posture and mobility.
-
-
Data Analysis: Compare the paw withdrawal thresholds and mobility scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Crobenetine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Crobenetine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo pharmacokinetic profile of this compound?
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: While specific data for this compound is scarce, drugs can exhibit low bioavailability for several reasons.[2] As a hydrochloride salt, Crobenetine is likely to have good aqueous solubility at low pH (like in the stomach), but its solubility might decrease in the higher pH of the small intestine, leading to precipitation and poor absorption. Other potential causes for low bioavailability include poor membrane permeability, extensive first-pass metabolism in the liver, or efflux by transporters like P-glycoprotein in the intestinal wall.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble or poorly permeable drugs?
A3: A variety of formulation strategies can be used to enhance the oral bioavailability of challenging compounds.[3][4][5] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[3][6][7][8]
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[3][9]
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[3][5][6]
-
-
Chemical Modifications:
-
Use of Excipients:
-
Solubilizing Agents and Surfactants: These can be used to increase the solubility of the drug in the gastrointestinal fluids.[2]
-
Permeation Enhancers: These can improve the transport of the drug across the intestinal epithelium.
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrin molecules can enhance its solubility.[3][5]
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
This is a common issue for drugs with poor aqueous solubility and/or dissolution rate limitations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor aqueous solubility at intestinal pH | 1. Characterize pH-dependent solubility: Determine the solubility of this compound at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract. 2. Formulate with pH modifiers: Include acidic or basic excipients in the formulation to maintain a favorable local pH for dissolution. 3. Amorphous solid dispersion: Prepare a solid dispersion of Crobenetine with a suitable polymer (e.g., PVP, HPMC) to improve its dissolution rate. | Increased and more consistent plasma concentrations. |
| Slow dissolution rate | 1. Particle size reduction: Employ micronization or nanomilling to increase the surface area of the drug particles. 2. Formulate with surfactants: Incorporate surfactants (e.g., polysorbate 80, sodium lauryl sulfate) to improve wetting and dissolution. | Faster absorption and higher peak plasma concentrations (Cmax). |
| Drug precipitation in the GI tract | 1. Use precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Lipid-based formulations (SEDDS): Formulate Crobenetine in a self-emulsifying drug delivery system to keep the drug in a solubilized state. | Reduced variability in plasma exposure between subjects. |
Issue 2: High First-Pass Metabolism Suspected
If in vitro metabolism studies (e.g., with liver microsomes) indicate that Crobenetine is rapidly metabolized, this could be a major barrier to achieving therapeutic plasma levels after oral administration.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Extensive hepatic metabolism | 1. Lipid-based formulations: Formulations like SEDDS can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism in the liver.[5] 2. Co-administration with metabolic inhibitors: While not a formulation strategy, this can be used in preclinical studies to confirm the extent of first-pass metabolism. (Caution: This has clinical implications and is generally not a viable long-term strategy). | Increased oral bioavailability (F%). |
| Gut wall metabolism | 1. Targeted delivery: Develop formulations that release the drug in a region of the intestine with lower metabolic activity. 2. Use of metabolic inhibitors: Similar to hepatic metabolism, this can be an investigative tool. | Improved systemic exposure. |
Data Presentation
Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 30 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Micronized Suspension | 250 ± 60 | 1.5 | 950 ± 210 | 158 |
| Solid Dispersion | 400 ± 80 | 1.0 | 1800 ± 350 | 300 |
| SEDDS | 650 ± 120 | 0.75 | 3200 ± 500 | 533 |
Table 2: Hypothetical Physicochemical Properties of this compound Formulations
| Formulation | Particle Size | Solubility in FaSSIF (mg/mL) | Dissolution at 30 min (%) |
| Aqueous Suspension | 50 µm | 0.1 | 25 |
| Micronized Suspension | 5 µm | 0.1 | 55 |
| Solid Dispersion | N/A (Amorphous) | 1.2 | 85 |
| SEDDS | N/A (In solution) | >10 | >95 (as emulsion) |
FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Polymer Selection: Screen various polymers such as PVP K30, HPMC E5, and Soluplus® for their ability to form a stable amorphous solid dispersion with this compound.
-
Solvent Selection: Identify a common solvent system (e.g., methanol/dichloromethane) that can dissolve both the drug and the selected polymer.
-
Spray Drying:
-
Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
-
Physical State: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies in various media (e.g., pH 1.2, 4.5, 6.8) to assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Dosing:
-
Administer the different this compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS) orally via gavage at a dose of 30 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a 5 mg/kg dose of this compound in a suitable vehicle (e.g., saline with a co-solvent).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Crobenetine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
How to prevent degradation of Crobenetine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Crobenetine hydrochloride degradation in solution. The following information is based on general best practices for pharmaceutical compounds and available data on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[1] All solutions should be protected from light.
Q3: What are the main factors that can cause the degradation of this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are often susceptible to degradation via the following mechanisms:
-
Hydrolysis: The ether and hydroxyl groups in the Crobenetine structure could be susceptible to hydrolysis, especially under acidic or basic conditions.
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Oxidation: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of many organic molecules.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change in a solution that was initially colorless is often an indicator of chemical degradation. This can be due to the formation of colored degradation products, often arising from oxidation or other complex reactions. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: How can I assess the stability of my this compound solution for a specific experiment?
A5: To assess the stability of your solution under your specific experimental conditions, you can perform a small-scale stability study. This would involve preparing the solution as you would for your experiment and storing it under the same conditions (e.g., temperature, lighting). At various time points, you would analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions from solid powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is of high quality and anhydrous. If using aqueous buffers, check the pH and consider the potential for precipitation of the free base. |
| Loss of compound potency over time | Chemical degradation of this compound. | Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. Consider preparing solutions fresh before each experiment. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to understand the stability of this compound in solution. These studies are designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare three test solutions by diluting the stock solution into:
-
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 N Sodium Hydroxide (NaOH) for basic conditions.
-
-
The final concentration of this compound should be suitable for the analytical method (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the three test solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Take samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
Protocol 2: Oxidative Stability Assessment
-
Preparation of Solution:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
-
Incubation:
-
Incubate the solution at room temperature, protected from light.
-
Take samples at various time points.
-
-
Analysis:
-
Analyze the samples by HPLC to monitor for degradation.
-
Protocol 3: Photostability Assessment
-
Preparation of Solutions:
-
Prepare two identical solutions of this compound in a suitable solvent.
-
-
Exposure:
-
Wrap one container in aluminum foil to serve as a dark control.
-
Expose the other container to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
-
Analysis:
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
The following tables are examples of how to structure the data from stability studies.
Table 1: Hypothetical Hydrolytic Stability of this compound (100 µg/mL) at 40°C
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.1 | 99.5 | 89.7 |
| 8 | 92.3 | 99.1 | 78.4 |
| 24 | 75.6 | 97.2 | 45.1 |
| 48 | 55.2 | 94.5 | 20.3 |
Table 2: Hypothetical Photostability of this compound (100 µg/mL) after 24h Exposure
| Condition | % Remaining |
| Dark Control | 99.7 |
| Light Exposed | 85.4 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
References
Adjusting Crobenetine hydrochloride dose for different animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Crobenetine hydrochloride in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective use-dependent sodium channel blocker.[1] It exhibits a high affinity for the inactivated state of voltage-gated sodium channels (Nav), with an IC50 of 77 nM for the inactivated state versus 18 µM for the resting state.[2] This preferential binding to the inactive state makes it particularly effective on highly activated neurons, which are characteristic of pathological conditions such as epilepsy and chronic pain.[2] Crobenetine displaces [³H]batrachotoxinin-A 20-α-benzoate (BTX) from site 2 of the sodium channel, confirming its interaction with this channel.[1]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in rodent models of inflammatory pain and epilepsy. Specifically, it has been shown to have analgesic and anti-hyperalgesic effects in a rat model of adjuvant-induced mono-arthritis and anticonvulsant effects in a mouse maximum electroshock (MES) model.[2][3][4]
Q3: How should I reconstitute and store this compound?
A3: For in vivo experiments, this compound can be dissolved in a suitable vehicle. While the specific vehicle used in the cited studies is not always detailed, sterile saline or a solution of 5% xylitol has been mentioned for related compounds.[3][5] It is crucial to consider the pH and sterility of the final solution for animal welfare.[6] For storage, follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C.
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, this compound can penetrate the blood-brain barrier following systemic administration. This has been demonstrated by its effectiveness in animal models of cerebral ischemia.[3][5]
Troubleshooting Guide
Issue 1: I am not observing the expected analgesic effect in my inflammatory pain model.
-
Dose Adjustment: Ensure the dose is within the effective range. In a rat mono-arthritis model, dose-dependent effects were seen between 3 and 30 mg/kg/day.[4][5] The minimum effective doses for reversing impaired mobility were 10 mg/kg/day at 48 hours and 3 mg/kg/day at 96 hours post-arthritis induction.[3][5]
-
Route of Administration: Verify the route of administration. While not explicitly stated for crobenetine in all studies, intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.[4][7] Ensure proper injection technique to avoid misadministration.
-
Timing of Assessment: The analgesic effects of Crobenetine may be time-dependent. In the mono-arthritic rat model, significant effects on impaired mobility were observed at 48 and 96 hours after arthritis induction, but not at 24 hours.[3][5]
-
Model-Specific Considerations: The pathophysiology of your pain model may differ. The efficacy of sodium channel blockers can vary depending on the underlying mechanisms of pain.
Issue 2: My animals are showing signs of motor impairment or adverse effects.
-
Dose Reduction: High doses of sodium channel blockers can lead to central nervous system side effects. While Crobenetine was shown to suppress seizures at doses that do not interfere with physiological functions, it is advisable to start with a lower dose and titrate up.[2]
-
Observation Period: Closely monitor the animals after administration for any signs of distress, sedation, or motor deficits. One study noted no significant effect on locomotor behavior at the doses tested.[5]
-
Vehicle Control: Ensure that the vehicle used for dissolving this compound is not causing the adverse effects. Always include a vehicle-treated control group in your experimental design.
Issue 3: I am unsure of the appropriate dose to start with for a new animal model.
-
Literature Review: Start by reviewing the doses used in similar models. For pain and epilepsy models, the effective doses in rats and mice provide a good starting point.
-
Dose-Response Study: It is highly recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. Start with a low dose (e.g., 1-3 mg/kg) and gradually increase it.
-
Allometric Scaling: If you are adapting a dose from a different species, consider using allometric scaling principles to estimate a starting dose for your animal model.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Species | Endpoint | Effective Dose Range | ID50 | Route of Administration | Citation |
| Adjuvant-Induced Mono-arthritis | Rat | Reversal of mechanical hyperalgesia and impaired mobility | 3 - 30 mg/kg/day | 15.5 ± 1.1 mg/kg/day | Not explicitly stated, likely i.p. | [4] |
| Maximum Electroshock (MES) | Mouse | Suppression of tonic seizures | Not specified | 6.1 mg/kg | Not specified | [2] |
Table 2: In Vitro Binding Affinity of this compound
| Target | Preparation | Assay | IC50 | Citation |
| Voltage-gated Sodium Channel (Site 2) | Rat brain synaptosomes | [³H]BTX displacement | 49 nM | [1] |
| Inactivated State of Sodium Channel | Patch clamp | - | 77 nM | [2] |
| Resting State of Sodium Channel | Patch clamp | - | 18 µM | [2] |
Experimental Protocols
Protocol: Adjuvant-Induced Mono-arthritis in Rats for Analgesic Testing
This protocol is a summary of the methodology described by Laird et al. (2001).[3][4]
-
Animal Model: Adult female Wistar rats (185-270g) are used.
-
Induction of Arthritis:
-
Briefly anesthetize the rats (e.g., with 4% halothane in 100% O₂).
-
Inject 50 µL of Complete Freund's Adjuvant (CFA) into the left ankle joint to induce mono-arthritis.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the drug daily for 5 days, starting on the day of arthritis induction. Doses can range from 3 to 30 mg/kg.
-
Include a vehicle control group and a positive control group (e.g., meloxicam 4 mg/kg, i.p.).
-
-
Behavioral Testing:
-
Perform behavioral tests daily to assess joint hyperalgesia, hind limb posture, and mobility.
-
Joint Hyperalgesia: Measure vocalization in response to flexion and extension of the ankle joint.
-
Mobility: Assess the animal's willingness to move and bear weight on the affected limb.
-
-
Post-mortem Analysis:
-
On day 5, euthanize the animals with an overdose of sodium pentobarbitone i.p.
-
At post-mortem, assess joint stiffness and edema (e.g., by measuring the circumference of the ankle).
-
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
Overcoming off-target effects of Crobenetine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Crobenetine hydrochloride (also known as BIII 890 CL) during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.2.[1][2] It exhibits a high degree of use-dependency, meaning it preferentially binds to the inactivated state of the channel.[1][2] This characteristic allows it to selectively target highly active neurons.
Q2: What are the known off-target effects of this compound?
While generally selective, Crobenetine has been observed to interact with other ion channels at higher concentrations. A study reported low affinity for a panel of 65 other receptors and ion channels. Specifically, it has shown some activity at certain calcium (Ca2+) and potassium (K+) channels. Researchers should be aware of potential cardiac sodium channel (Nav1.5) blockade, a common off-target effect for non-selective sodium channel blockers that can have safety implications.[3][4][5]
Q3: My experimental results are inconsistent. Could off-target effects be the cause?
Inconsistent results, or observations that don't align with the known effects of Nav1.2 blockade, could potentially be due to off-target interactions. This is more likely if you are using high concentrations of Crobenetine. To investigate this, consider performing dose-response experiments and utilizing control cell lines that lack the suspected off-target protein.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a careful dose-response curve for your specific assay is highly recommended. Additionally, consider using a negative control compound, such as a structurally similar but inactive molecule, to distinguish between on-target and non-specific effects. Employing highly specific assay conditions and cell lines can also help mitigate off-target binding.
Q5: What are the best practices for preparing and storing this compound?
For optimal results and to avoid degradation, it is important to follow the manufacturer's instructions for storage, which is typically at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and make aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your experimental medium is low and consistent across all conditions, as high concentrations of DMSO can have their own biological effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: Off-target activity of this compound on other ion channels or signaling pathways.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Perform a dose-response curve to ensure you are using a concentration within the expected range for Nav1.2 inhibition.
-
Use a positive control (another known Nav1.2 blocker) and a negative control (an inactive analogue, if available) to validate your assay.
-
-
Investigate Potential Off-Targets:
-
Literature Review: Search for known off-target interactions of similar benzomorphan derivatives or other Nav1.2 blockers.
-
Counter-Screening: Test the effect of Crobenetine on cell lines expressing potential off-target proteins (e.g., other Nav subtypes, Ca2+ channels, K+ channels).
-
Whole-Cell Patch Clamp: Directly measure the effect of Crobenetine on various ion channel currents in a controlled environment.
-
-
Refine Experimental Conditions:
-
Lower the concentration of Crobenetine to the lowest effective dose.
-
Optimize incubation times to minimize the potential for off-target engagement.
-
Issue 2: Variability in Electrophysiology Recordings
Possible Cause: Non-specific binding or effects on other ion channels contributing to the recorded currents.
Troubleshooting Steps:
-
Isolate Nav1.2 Currents:
-
Use specific ion channel blockers to eliminate currents from other channels (e.g., TTX for most sodium channels, specific blockers for calcium and potassium channels).
-
Employ voltage protocols designed to isolate the inactivated state of Nav1.2 to leverage the use-dependent nature of Crobenetine.
-
-
Assess Cardiac Ion Channel Effects:
-
If working with cardiomyocytes or cell lines expressing cardiac ion channels, specifically test for effects on Nav1.5, hERG (Kv11.1), and Cav1.2 channels to assess potential cardiotoxicity.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) is identical in all experimental and control solutions and is at a non-toxic level.
-
Data Presentation
Table 1: On-Target and Potential Off-Target Activity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| On-Target | ||||
| Nav1.2 (inactivated state) | Electrophysiology | Rat | 77 nM | [2] |
| Nav1.2 (resting state) | Electrophysiology | Rat | 18 µM | [2] |
| Potential Off-Target | ||||
| Ca2+ channel (verapamil site) | Radioligand Binding | Rat | 2,680 nM | |
| Ca2+ channel (diltiazem site) | Radioligand Binding | Rat | 719 nM | |
| K+ channel | Radioligand Binding | Rat | >10,000 nM | |
| 65 other receptors/ion channels | Radioligand Binding | - | Low Affinity |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Assessing Off-Target Ion Channel Activity
This protocol allows for the direct measurement of this compound's effects on specific ion channels.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Nav1.5).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal and external recording solutions (specific to the ion channel being studied).
-
This compound stock solution.
-
Control compounds (e.g., specific blockers for the channel of interest).
Procedure:
-
Prepare cells on coverslips for recording.
-
Fabricate recording pipettes with a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate internal solution and mount it on the headstage.
-
Perfuse the recording chamber with external solution.
-
Approach a target cell and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
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Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.
-
Establish a stable baseline recording.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in the ionic current in the presence of the compound.
-
Perform a washout by perfusing with the external solution without the compound to observe recovery.
-
Analyze the data to determine the extent of channel block and any changes in channel gating properties.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol can be used to screen for off-target effects of this compound on a panel of protein kinases.
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates (peptide or protein).
-
Kinase assay buffer.
-
[γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™).
-
This compound stock solution.
-
Positive control inhibitor for each kinase.
-
Microplate (e.g., 96-well or 384-well).
-
Detection instrument (scintillation counter or luminometer).
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.
-
Add various concentrations of this compound or the control inhibitor to the wells.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: General experimental workflow for assessing off-target effects.
Caption: Logical relationship of Crobenetine and potential targets.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
Technical Support Center: Crobenetine Hydrochloride Vehicle Selection for Subcutaneous Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable vehicle for the subcutaneous injection of crobenetine hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for subcutaneous formulation?
Understanding the inherent properties of this compound is the first step in vehicle selection. Key characteristics to consider are its solubility, stability, and pH-dependent behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 416.00 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility in DMSO | Soluble | [1] |
| pH-Dependent Aqueous Solubility | ||
| pH 4 | 2,560 µg/mL | [2][3] |
| pH 6 | 1,040 µg/mL | [2][3] |
| pH 7 | 8 µg/mL | [2][3] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term or -20°C for long term. | [1] |
| Plasma Protein Binding (Rat) | 99.2% | [2][3] |
The significantly higher solubility of this compound at acidic pH is a critical factor for formulation. A vehicle with a pH in the range of 4-6 is likely necessary to achieve a suitable concentration for subcutaneous injection.
2. What are common excipients used for subcutaneous drug formulations?
A variety of excipients are used to enhance the stability, solubility, and tolerability of subcutaneous injections.[4][5] The choice of excipients will depend on the specific challenges presented by this compound.
Table 2: Common Excipients for Subcutaneous Formulations
| Excipient Category | Examples | Purpose |
| Solubilizing Agents | Co-solvents (e.g., ethanol, propylene glycol), Surfactants (e.g., polysorbates), Cyclodextrins | To increase the solubility of the drug in the aqueous vehicle. |
| Buffering Agents | Phosphate buffers, Citrate buffers, Histidine, Acetate | To maintain the pH of the formulation within a range that ensures drug solubility and stability, and minimizes injection site pain.[6] |
| Tonicity Modifiers | Sodium chloride, Mannitol, Dextrose, Glycerin | To adjust the osmolality of the formulation to be close to physiological levels (~300 mOsm/kg) to reduce injection site pain.[5] |
| Stabilizers | Sugars (e.g., sucrose, trehalose), Amino acids (e.g., arginine, glycine), Antioxidants (e.g., methionine) | To protect the drug from degradation during storage and administration. |
| Viscosity Modifiers | Polymers (e.g., methylcellulose, hyaluronic acid) | To modify the viscosity of the formulation for controlled release or improved injectability. |
| Preservatives | Benzyl alcohol, m-Cresol, Phenol | Required for multi-dose formulations to prevent microbial growth.[6] Note: These can be associated with injection site pain.[6] |
A preclinical study has reported the use of a 5% xylitol solution as a vehicle for subcutaneous administration of crobenetine in rats.[7][8] This suggests that a simple aqueous solution with a tonicity modifier could be a viable starting point.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Vehicle
If you are observing precipitation or are unable to achieve the target concentration of this compound in your vehicle, consider the following troubleshooting steps.
Experimental Protocol: Solubility Enhancement
-
pH Adjustment:
-
Prepare a series of buffers with pH values ranging from 4.0 to 6.0 (e.g., acetate, citrate, or phosphate buffers).
-
Attempt to dissolve this compound in each buffer to its maximum solubility.
-
Visually inspect for precipitation and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Co-solvent Addition:
-
If pH adjustment alone is insufficient, introduce a co-solvent.
-
Start with low concentrations of pharmaceutically acceptable co-solvents like ethanol or propylene glycol (e.g., 5-10% v/v) in your chosen buffer.
-
Assess the impact on solubility. Be mindful that high concentrations of co-solvents can cause tissue irritation.[9]
-
-
Surfactant Screening:
-
Non-ionic surfactants such as Polysorbate 80 or Polysorbate 20 can enhance solubility.
-
Prepare formulations with low concentrations of these surfactants (e.g., 0.01-0.1% w/v) and evaluate the solubility of this compound.
-
Caption: Workflow for troubleshooting poor solubility.
Issue 2: Injection Site Reactions Observed in Preclinical Models
Local irritation, inflammation, or pain at the injection site can be a significant hurdle. These reactions can be caused by the drug itself or the excipients in the vehicle.
Experimental Protocol: In Vivo Tolerability Screen
-
Vehicle Component Screen:
-
Administer the vehicle alone (without this compound) and each individual excipient solution to a small group of animals (e.g., rats).
-
Include a negative control (e.g., sterile saline) and a positive control if available.
-
Observe the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours) for signs of erythema (redness), edema (swelling), and other reactions.
-
A study on excipients showed that a 10% benzyl alcohol solution caused a significant inflammatory response in rats.[9]
-
-
Formulation Osmolality and pH Measurement:
-
Ensure the final formulation has a pH and osmolality that are as close to physiological levels as possible, while maintaining drug solubility and stability.
-
The target osmolality is typically 280-320 mOsm/kg. Hypertonic or hypotonic solutions can cause pain and cell damage.[5]
-
While this compound requires an acidic pH for solubility, aim for the highest possible pH that maintains the desired concentration and stability to minimize irritation.
-
-
Histopathological Examination:
-
For a more detailed assessment, collect tissue samples from the injection sites at the end of the observation period.
-
Have a qualified pathologist examine the tissues for signs of inflammation, necrosis, and other cellular changes.
-
Caption: Logical approach to investigating injection site reactions.
Issue 3: Instability of this compound in the Formulation
Degradation of the active pharmaceutical ingredient (API) can occur during storage, leading to a loss of potency and the formation of potentially harmful impurities.
Experimental Protocol: Short-Term Stability Assessment
-
Forced Degradation Study:
-
Expose your lead formulations to stress conditions (e.g., elevated temperature, light, and oxidizing agents) to identify potential degradation pathways.
-
Analyze the samples at various time points using a stability-indicating HPLC method to separate the parent drug from any degradants.
-
-
Accelerated Stability Study:
-
Store your lead formulations at accelerated conditions (e.g., 40°C/75% RH and 25°C/60% RH) for a defined period (e.g., 1, 3, and 6 months).
-
Monitor for changes in physical appearance (e.g., color change, precipitation), pH, and the concentration of this compound and any degradation products.
-
Caption: Pathway for assessing the stability of formulations.
References
- 1. medkoo.com [medkoo.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pharmacy.temple.edu [pharmacy.temple.edu]
- 5. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 7. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Interpreting unexpected electrophysiological results with Crobenetine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Crobenetine hydrochloride in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a smaller than expected inhibition of sodium currents with Crobenetine. What could be the reason?
A1: This is a common issue and can often be attributed to the specific use-dependent and state-dependent properties of Crobenetine. Here are several factors to consider:
-
Inadequate Channel Gating: Crobenetine is a highly use-dependent sodium channel blocker, meaning it preferentially binds to and blocks channels that are frequently opened or in an inactivated state.[1][2] If your voltage protocol does not sufficiently activate or inactivate the sodium channels, the blocking effect of Crobenetine will be minimal.
-
Resting Membrane Potential: The resting membrane potential of your cells can significantly influence the availability of inactivated channels. If the resting potential is too negative, most channels will be in the resting state, for which Crobenetine has a much lower affinity.[1][2]
-
Drug Application Time: Ensure that the drug has been applied for a sufficient duration to reach equilibrium, especially if you are using a perfusion system.
-
Solution Stability: Verify the stability and concentration of your Crobenetine solution.
Q2: We are seeing significant variability in the blocking effect of Crobenetine across different cells or experiments. What could be causing this?
A2: Variability can arise from several experimental factors:
-
Health of the Cells: Unhealthy cells can have altered resting membrane potentials and channel expression levels, leading to inconsistent responses.
-
Inconsistent Voltage Protocols: As Crobenetine's action is use-dependent, even minor variations in the frequency or duration of your voltage stimulation can lead to different levels of block.
-
Temperature Fluctuations: Ion channel kinetics are sensitive to temperature. Maintaining a consistent temperature throughout your experiments is crucial.
-
Subtype Expression: If you are using a cell line with mixed or variable expression of sodium channel subtypes, the overall blocking effect may vary. Crobenetine is selective for Nav1.2.[1][3]
Q3: Are there any known off-target effects of Crobenetine that could explain unexpected changes in other ion currents?
A3: Crobenetine is reported to be a selective sodium channel blocker with low affinity for other receptors and ion channels.[4] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. If you observe unexpected changes in other currents (e.g., potassium or calcium channels), consider the following:
-
Concentration: Are you using a concentration of Crobenetine that is significantly higher than the reported IC50 for Nav1.2?
-
Control Experiments: Have you performed control experiments with a structurally related but inactive compound to rule out non-specific effects?
-
Literature Review: A thorough review of the literature for the specific cell type you are using might reveal sensitivities to benzomorphan derivatives.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Block of Sodium Currents
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient channel activation/inactivation | Modify your voltage-clamp protocol to include a pre-pulse to a depolarizing potential to accumulate channels in the inactivated state before the test pulse. Increase the frequency of stimulation. | Increased block of the sodium current, demonstrating use-dependency. |
| Cell's resting membrane potential is too negative | If using current-clamp, manually depolarize the cell slightly. In voltage-clamp, adjust the holding potential to a more depolarized level (e.g., -70 mV instead of -90 mV). | Enhanced binding of Crobenetine to the inactivated channels, resulting in a more potent block. |
| Drug washout or degradation | Ensure your perfusion system is functioning correctly and that the Crobenetine solution is freshly prepared. | A stable and reproducible block of the sodium current. |
Issue 2: Unexpected Changes in Action Potential Waveform
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-inhibition of sodium channels | Reduce the concentration of Crobenetine. | A more physiological effect on the action potential, such as a reduction in the upstroke velocity without complete abolition. |
| Alteration of other currents | Perform voltage-clamp experiments to isolate and study the effect of Crobenetine on other major voltage-gated currents (e.g., K+, Ca2+) in your cell type. | Determine if Crobenetine has any off-target effects at the concentration used. |
| Run-down of the cell | Monitor the health of the cell throughout the experiment by periodically checking key parameters like resting membrane potential and input resistance. | Stable baseline recordings, ensuring that the observed changes are due to the drug and not cell deterioration. |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of Sodium Currents
-
Cell Preparation: Prepare your cells (e.g., cultured neurons or HEK293 cells expressing Nav1.2) on coverslips suitable for patch-clamp recording.
-
Recording Setup: Use a standard whole-cell patch-clamp setup. The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Initial Recording: Establish a stable whole-cell recording. Hold the cell at -90 mV.
-
Baseline Measurement: Apply a train of depolarizing pulses to +10 mV for 20 ms at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Record the peak current amplitude for at least 3 minutes to establish a stable baseline.
-
Drug Application: Perfuse the bath with the external solution containing this compound at the desired concentration.
-
Low-Frequency Stimulation: Continue to apply the depolarizing pulses at 0.1 Hz and record the current amplitude until a steady-state block is achieved.
-
High-Frequency Stimulation: Increase the frequency of the depolarizing pulses to 10 Hz for 30 seconds.
-
Data Analysis: Compare the percentage of block at the end of the low-frequency stimulation with the block observed at the end of the high-frequency stimulation. A greater block at the higher frequency confirms use-dependency.
Visualizations
Caption: Crobenetine's mechanism of action on sodium channel states.
Caption: Troubleshooting workflow for unexpected Crobenetine results.
References
Validation & Comparative
A Comparative Guide to Crobenetine Hydrochloride and Other Sodium Channel Blockers
This guide provides a detailed comparison of Crobenetine hydrochloride with other established sodium channel blockers, including mexiletine, lamotrigine, lidocaine, phenytoin, and carbamazepine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. These channels can exist in three main conformational states: resting, open, and inactivated. Many sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open and/or inactivated states over the resting state. This property of "use-dependence" allows for the selective targeting of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while sparing normally active neurons.
This compound is a highly potent and use-dependent Nav1.2 sodium channel blocker that demonstrates a strong preference for the inactivated state of the channel. This high degree of selectivity for the inactivated state is a key characteristic that differentiates it from some other sodium channel blockers.
Below is a diagram illustrating the principle of state-dependent sodium channel blockade.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro potency of this compound and other sodium channel blockers. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency. It is crucial to consider the experimental conditions, such as the specific sodium channel subtype and the state of the channel (resting vs. inactivated), when comparing these values.
| Drug | Channel Subtype | Channel State | IC50 | Cell Line | Reference |
| Crobenetine | Nav1.2 | Inactivated | 77 nM | Not Specified | |
| Mexiletine | Nav1.5 | Peak Current (Vhold = -95 mV) | 47.0 µM | HEK293 | |
| Nav1.5 | Late Current | 17.6 µM | Rabbit Ventricular Myocytes | ||
| Lamotrigine | Nav1.2 | Not Specified | 10 µM | HEK293 | |
| Nav1.5 | Peak Current (Vhold = -120 mV) | 280.2 µM | HEK293 | ||
| Nav1.5 | Peak Current (Vhold = -95 mV) | 28.8 µM | HEK293 | ||
| Lidocaine | TTX-resistant | Resting | 210 µM | Rat DRG Neurons | |
| TTX-resistant | Inactivated | 60 µM | Rat DRG Neurons | ||
| TTX-sensitive | Resting | 42 µM | Rat DRG Neurons | ||
| Phenytoin | hNav1.2 | Slow Inactivated | ~20.6 µM | Not Specified | |
| Rat Hippocampal Neurons | Inactivated | ~7 µM | Rat Hippocampal Neurons | ||
| Carbamazepine | Rat Hippocampal Neurons | Inactivated | ~25 µM | Rat Hippocampal Neurons |
Comparative Efficacy: In Vivo Data
A study comparing Crobenetine and mexiletine in a rat model of inflammatory pain provides in vivo evidence of their analgesic activity.
| Drug | Model | Endpoint | ID50 | Reference |
| Crobenetine | Adjuvant-induced mono-arthritis in rats | Reversal of mechanical joint hyperalgesia | 15.5 mg/kg/day | |
| Mexiletine | Adjuvant-induced mono-arthritis in rats | Reversal of mechanical joint hyperalgesia | 18.1 mg/kg/day |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination
The following diagram outlines a general workflow for determining the IC50 of a sodium channel blocker using the whole-cell patch-clamp technique.
A typical protocol to assess the state-dependence of a sodium channel blocker involves the following steps:
-
Cell Preparation: HEK293 cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.2) are cultured and prepared for electrophysiological recording.
-
Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4. The internal (pipette) solution may contain (in mM): 110 CsF, 10 CsCl, 10 NaCl, 20 EGTA, and 10 HEPES, with the pH adjusted to 7.4. Cesium is used to block potassium channels.
-
Voltage-Clamp Protocol for Inactivated State Affinity:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
To assess block of the inactivated state, a long depolarizing prepulse (e.g., to -35 mV for 2.5 seconds) is applied to induce inactivation.
-
A subsequent test pulse (e.g., to +10 mV) is then applied to measure the remaining current from channels that have not been inactivated or blocked.
-
The percentage of current inhibition at various drug concentrations is used to construct a dose-response curve and calculate the IC50 for the inactivated state.
-
-
Voltage-Clamp Protocol for Resting State Affinity (Tonic Block):
-
Cells are held at a hyperpolarized potential (e.g., -120 mV).
-
Brief depolarizing test pulses (e.g., to -10 mV for 10 ms) are applied at a low frequency (e.g., 0.033 Hz) to minimize the accumulation of channels in the inactivated state.
-
The reduction in peak current amplitude in the presence of the drug is measured to determine the tonic block and calculate the IC50 for the resting state.
-
Summary and Conclusion
This compound distinguishes itself as a highly potent and selective blocker of the Nav1.2 sodium channel, with a pronounced preference for the inactivated state. This high degree of use-dependence suggests a potentially favorable therapeutic window, with a greater effect on pathologically overactive neurons.
When compared to other sodium channel blockers:
-
Mexiletine and Lidocaine (Class Ib antiarrhythmics): These drugs also exhibit use-dependence, but the available data suggests that Crobenetine has a significantly higher affinity for the inactivated state of Nav1.2.
-
Lamotrigine, Phenytoin, and Carbamazepine (Anticonvulsants): These agents are also use-dependent sodium channel blockers. While direct comparative studies are limited, the reported IC50 values for Crobenetine on the inactivated Nav1.2 channel are in the nanomolar range, indicating high potency.
The data presented in this guide highlights the diverse pharmacological profiles of sodium channel blockers. The choice of a particular agent for therapeutic development will depend on the desired level of potency, use-dependence, and selectivity for specific sodium channel subtypes. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these compounds.
A Comparative Analysis of Crobenetine Hydrochloride and Mexiletine: An Uncharted Path in Antiarrhythmic Therapy
A Head-to-Head Look at Two Sodium Channel Blockers Reveals a Tale of Established Efficacy Versus Untapped Potential in the Management of Cardiac Arrhythmias.
In the landscape of antiarrhythmic drug development, the exploration of sodium channel blockers remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of Crobenetine hydrochloride, a novel use-dependent sodium channel blocker, and Mexiletine, an established Class Ib antiarrhythmic agent. While both compounds target voltage-gated sodium channels, their journey through preclinical and clinical development has diverged significantly, leaving a notable gap in our understanding of Crobenetine's potential as an antiarrhythmic agent.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing data for both molecules. A striking finding of this review is the complete absence of published studies evaluating the antiarrhythmic efficacy of this compound. Its development has primarily focused on its analgesic and neuroprotective properties. In contrast, Mexiletine has a long history of clinical use for ventricular arrhythmias, supported by a substantial body of evidence.
This guide will first delve into the well-documented antiarrhythmic profile of Mexiletine, followed by an examination of the known pharmacological characteristics of Crobenetine. By presenting the available data side-by-side, we aim to highlight the current state of knowledge and underscore the unexplored therapeutic territory of Crobenetine in cardiology.
Mechanism of Action: A Shared Target
Both this compound and Mexiletine exert their primary pharmacological effects by blocking voltage-gated sodium channels, a key mechanism for modulating cellular excitability.
Mexiletine , classified as a Class Ib antiarrhythmic, blocks the fast inward sodium current (INa) in cardiac myocytes.[1][2] This action is "use-dependent," meaning it has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent during high heart rates or in ischemic tissue.[1][3] By blocking these channels, Mexiletine shortens the action potential duration and the effective refractory period in Purkinje fibers and ventricular muscle, thereby suppressing abnormal automaticity and reentry circuits that underlie many ventricular arrhythmias.[1]
This compound (also known as BIII 890 CL) is also a potent and highly use-dependent sodium channel blocker. Preclinical studies have demonstrated its high affinity for the inactivated state of the sodium channel, particularly the Nav1.2 subtype, which is predominantly found in the central nervous system. This high degree of use-dependency suggests that it would preferentially act on rapidly firing neurons, a property leveraged in its investigation as an analgesic and neuroprotective agent. While this mechanism is analogous to that of Class I antiarrhythmics, its effects on cardiac sodium channel subtypes and its overall cardiac electrophysiological profile have not been reported in the available literature.
Signaling Pathway: Sodium Channel Blockade
Caption: Mechanism of sodium channel blockade by Crobenetine and Mexiletine.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and Mexiletine. It is critical to note the absence of antiarrhythmic efficacy data for Crobenetine.
| Compound Characteristics | This compound | Mexiletine |
| Drug Class | Use-dependent sodium channel blocker | Class Ib Antiarrhythmic (Sodium channel blocker) |
| Primary Therapeutic Area (Studied) | Analgesia (inflammatory pain), Neuroprotection (cerebral ischemia) | Ventricular Arrhythmias |
| Development Status | Discontinued | Marketed |
| Preclinical Efficacy | This compound | Mexiletine |
| Indication | Analgesia (Mono-arthritic rat model) | Ventricular Arrhythmia (Ischemia-induced VF in rat heart) |
| Endpoint | Reversal of mechanical joint hyperalgesia and impaired mobility | Reduction in the incidence of Ventricular Fibrillation (VF) |
| Result | ID50: 15.5 ± 1.1 mg/kg/day | 1 µM concentration reduced VF incidence to 0% |
| Citation | [4] |
| Clinical Efficacy | This compound | Mexiletine |
| Indication | Ventricular Arrhythmias | Ventricular Arrhythmias |
| Study Design | Not Studied | Double-blind, placebo-controlled trials |
| Endpoint | - | Reduction in premature ventricular complexes (PVCs), ventricular tachycardia (VT) |
| Result | Data not available | Significant reduction in complex ventricular arrhythmias and frequent PVCs compared to placebo.[5][6][7] Efficacy in reducing PVCs by ≥70% in ~30% of patients.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
This compound: Analgesia in a Mono-arthritic Rat Model
-
Objective: To evaluate the analgesic and anti-hyperalgesic effects of Crobenetine in a model of inflammatory pain.
-
Animal Model: Adult male Wistar rats.
-
Induction of Arthritis: Intra-articular injection of 0.05 ml of Complete Freund's Adjuvant (CFA) into the right ankle joint.
-
Drug Administration: Crobenetine (3, 10, or 30 mg/kg/day) or vehicle was administered subcutaneously daily for 5 days, starting on the day of arthritis induction.
-
Efficacy Assessment:
-
Joint Hyperalgesia: Measured by the vocalization threshold to flexion and extension of the ankle joint.
-
Hind Limb Posture (Stance): Assessed by observing the position of the hind limbs.
-
Mobility: Evaluated based on the rat's movement.
-
-
Control Groups: Vehicle-treated arthritic rats, a positive control group treated with meloxicam (4 mg/kg/day, i.p.), and a negative control group with intra-articular mineral oil injection.[9]
Mexiletine: Antiarrhythmic Efficacy in Acute Myocardial Infarction (Clinical Trial)
-
Objective: To assess the antiarrhythmic efficacy of Mexiletine in patients with acute myocardial infarction (AMI).
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Patient Population: 99 patients with suspected AMI.
-
Drug Administration:
-
Loading Dose: 250 mg IV and 400 mg orally.
-
Maintenance Dose: 200 mg orally 2 hours after the loading dose, then 200 mg three times a day for up to 42 hours.
-
-
Efficacy Assessment: Continuous electrocardiographic (Holter) monitoring for 48 hours to analyze the occurrence of various ventricular arrhythmias.
-
Endpoints:
-
Number of patients with accelerated idioventricular rhythm (AIVR), runs of ventricular premature beats (VPBs), ventricular tachycardia (VT), and R-on-T beats.
-
Total number of VPBs and duration of arrhythmic events.
-
-
Control Group: Patients receiving a placebo regimen identical to the active treatment.[6]
Hypothetical Experimental Workflow for Antiarrhythmic Testing of Crobenetine
Given the lack of data on Crobenetine's antiarrhythmic potential, a standard preclinical model for assessing such activity is presented below. This workflow illustrates how its efficacy could have been evaluated.
Caption: A hypothetical workflow for preclinical evaluation of Crobenetine's antiarrhythmic efficacy.
Conclusion: An Established Tool and an Unanswered Question
This comparative guide highlights a significant disparity in the development and characterization of this compound and Mexiletine for the treatment of cardiac arrhythmias. Mexiletine stands as a well-established, albeit moderately effective, therapeutic option for ventricular arrhythmias, with a clearly defined mechanism of action and a wealth of clinical data. Its use-dependent sodium channel blockade is a known principle in antiarrhythmic therapy.
This compound, on the other hand, represents an intriguing but ultimately unexplored avenue in this field. Its potent, use-dependent sodium channel blocking properties, demonstrated in the context of neuronal function, theoretically suggest a potential for antiarrhythmic activity. However, the complete lack of studies investigating its cardiac electrophysiological effects means that its efficacy, or even its safety, in the context of arrhythmia remains entirely speculative. The discontinuation of its development further suggests that these questions may remain unanswered.
For researchers and drug development professionals, this comparison serves two purposes. Firstly, it provides a concise overview of the established profile of Mexiletine as a benchmark for a Class Ib antiarrhythmic. Secondly, it underscores the critical importance of comprehensive preclinical evaluation in cardiology for compounds that modulate ion channels, even if their primary development focus lies elsewhere. The case of Crobenetine is a clear example of a potentially interesting mechanism that, for the indication of arrhythmia, never progressed beyond a theoretical possibility. Future research into novel sodium channel blockers for cardiac applications will undoubtedly build upon the lessons learned from established drugs like Mexiletine, while the story of Crobenetine serves as a reminder of the many paths a molecule can take in the complex world of drug discovery.
References
- 1. Electrophysiological actions of mexiletine (Kö1173) on canine Purkinje fibres and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of mexiletine's translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mexiletine: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Mexiletine for control of drug-resistant ventricular tachycardia: clinical and electrophysiologic results in 44 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Crobenetine Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Crobenetine hydrochloride (also known as BIII 890 CL), a potent and selective use-dependent sodium channel blocker. The data presented herein is compiled from preclinical studies and is intended to offer a comparative perspective against other sodium channel blockers in the context of neuroprotection.
I. Comparative Efficacy of Sodium Channel Blockers in Focal Cerebral Ischemia
The primary mechanism of neuroprotection afforded by this compound and other related compounds is the blockade of voltage-gated sodium channels, which are crucial in the pathophysiology of ischemic neuronal damage. By inhibiting the excessive influx of sodium into neurons during an ischemic event, these blockers can prevent subsequent cytotoxic cascades, including calcium overload and glutamate excitotoxicity.
The following table summarizes the in vivo efficacy of this compound in comparison to other notable sodium channel blockers in a rodent model of permanent focal cerebral ischemia.
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Key Findings |
| This compound (BIII 890 CL) | Mouse (unilateral MCAo) | 3, 10, and 30 mg/kg s.c. at 5 min and 3 h post-occlusion | Cortical Infarct Area | Dose-dependent and significant reduction in infarct size at all doses.[1][2] |
| This compound (BIII 890 CL) | Rat (unilateral MCAo) | 3, 10, and 30 mg/kg s.c. at 5 min and 3 h post-occlusion | Cerebral Infarct Volume | Significant reduction in infarct volume, with neuroprotective effects observed in both cortical and subcortical regions.[1][2] |
| Riluzole | Rat (transient global cerebral ischemia) | 8 mg/kg i.p. 30 min before or after reperfusion | Neuronal Survival (Hippocampal CA1) | Potent neuroprotective agent, more effective when administered before the onset of ischemia.[3] |
| Phenytoin | Rat (transient global cerebral ischemia) | 200 mg/kg i.p. 30 min before or after reperfusion | Neuronal Survival (Hippocampal CA1) | Demonstrated neuroprotective effects, with pre-treatment showing better outcomes.[3] |
| Mexiletine | Rat (transient global cerebral ischemia) | 80 mg/kg i.p. 30 min before or after reperfusion | Neuronal Survival (Hippocampal CA1) | Showed neuroprotective properties, particularly with pre-ischemic administration.[3] |
II. Experimental Protocols
A. In Vivo Model of Permanent Focal Cerebral Ischemia (for this compound)
Animal Model: Male mice or rats.
Surgical Procedure:
-
Anesthesia is induced in the animals.
-
The middle cerebral artery (MCA) is exposed via a surgical incision.
-
Permanent occlusion of the MCA is achieved by electrocoagulation or ligation.
Drug Administration:
-
This compound is administered subcutaneously (s.c.) at doses of 3, 10, or 30 mg/kg.
-
The initial dose is administered 5 minutes after the onset of ischemia, with a subsequent dose given at 3 hours post-occlusion.[1][2]
Efficacy Assessment:
-
At 48 hours post-occlusion, the animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Infarct size (area in mice, volume in rats) is quantified using computer-aided image analysis. Viable tissue stains red, while infarcted tissue remains unstained (white).[1]
B. In Vivo Model of Transient Global Cerebral Ischemia (for Riluzole, Phenytoin, Mexiletine)
Animal Model: Male Wistar rats.
Surgical Procedure:
-
Bilateral common carotid arteries are exposed and clipped for 45 minutes to induce global cerebral ischemia.
-
After 45 minutes, the clips are removed to allow for reperfusion.
Drug Administration:
-
Riluzole (8 mg/kg), phenytoin (200 mg/kg), or mexiletine (80 mg/kg) is administered intraperitoneally (i.p.).
-
The drugs are administered either 30 minutes before the ischemic insult or 30 minutes after the start of reperfusion.[3]
Efficacy Assessment:
-
Cerebral Edema: Evaluated 24 hours after ischemia by measuring the water content of the brain.[3]
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in the brain are measured 24 hours post-ischemia as an indicator of oxidative stress.[3]
-
Histopathological Assessment: Neuronal survival in the hippocampal CA1 region is assessed 7 days after ischemia.[3]
III. Signaling Pathways and Experimental Workflow
A. Neuroprotective Signaling Pathway of Sodium Channel Blockade
The primary neuroprotective mechanism of this compound is the attenuation of the ischemic cascade initiated by excessive sodium influx.
References
Comparative Analysis of Crobenetine Hydrochloride and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Crobenetine hydrochloride, a potent and use-dependent voltage-gated sodium channel (Nav) blocker, and its key analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Introduction to this compound
This compound (formerly BIII 890 CL) is a benzomorphan derivative that acts as a potent and selective blocker of voltage-gated sodium channels, with a particular preference for the Nav1.2 subtype.[1][2] Its mechanism of action is characterized by a high degree of use- and voltage-dependency, meaning it preferentially binds to and blocks sodium channels that are in the open or inactivated states.[2][3] This property makes it a valuable tool for studying the physiological roles of Nav1.2 and a potential therapeutic agent for conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][4] The development of Crobenetine was discontinued after Phase 2 clinical trials for acute ischemic stroke.[1]
Comparative Analysis of Crobenetine and its Analogs
This section compares the pharmacological properties of this compound with its structurally related analog, BI-55CL, and another clinically used sodium channel blocker, Mexiletine.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo pharmacological parameters for Crobenetine, its analog BI-55CL, and the comparator compound Mexiletine.
| Compound | Target(s) | IC50 (Inactivated State) | Ki ([3H]-BTX Binding) | In Vivo Efficacy (MES Test ID50) | Use-Dependency Ratio (Resting/Inactivated) |
| Crobenetine HCl | Nav1.2 >> other Nav subtypes | 77 nM[2][3] | 49 nM (Displaces BTX from site 2)[5] | 6.1 mg/kg (mice)[2] | >230-fold[2][6] |
| BI-55CL | Nav Channels (low potency) | Not Reported | ~10 µM[2][3] | Not Reported | Not Determined[3] |
| Mexiletine | Nav Channels (non-selective) | Lower affinity for Nav1.2 open/inactivated states compared to Nav1.4/1.5[1] | Not Reported | 18.1 +/- 1.2 mg/kg (rats, analgesic model)[4] | 26-fold[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Whole-Cell Patch Clamp Electrophysiology for Nav1.2 Inhibition
Objective: To determine the inhibitory concentration (IC50) of test compounds on the inactivated state of the Nav1.2 channel.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.2 channel alpha subunit and the beta1 subunit are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch HT).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -100 mV.
-
To induce inactivation, a 500 ms depolarizing pre-pulse to -10 mV is applied.
-
A subsequent test pulse to -10 mV for 20 ms is used to measure the sodium current from the remaining available channels.
-
-
Data Analysis: The peak inward sodium current during the test pulse is measured before and after the application of various concentrations of the test compound. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
[3H]-Batrachotoxin (BTX) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds to neurotoxin receptor site 2 of the sodium channel.
Methodology:
-
Membrane Preparation: Synaptosomes are prepared from rat brain cortical tissue.
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of [3H]-BTX (e.g., 5 nM) and varying concentrations of the test compound.
-
The incubation is carried out in a buffer containing a sodium channel activator (e.g., veratridine) to promote the high-affinity binding of BTX.
-
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-BTX binding) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Maximal Electroshock (MES) Test in Mice
Objective: To assess the in vivo anticonvulsant activity of test compounds.
Methodology:
-
Animals: Male ICR mice are used.
-
Drug Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneally or subcutaneously) at various doses.
-
MES Induction: At the time of expected peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ID50) is calculated using probit analysis.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Crobenetine and its analogs.
Conclusion
This compound is a highly potent and use-dependent Nav1.2 channel blocker. Its pharmacological profile, characterized by a significant preference for the inactivated state of the channel, distinguishes it from less selective sodium channel blockers like Mexiletine and its own low-potency analog, BI-55CL. The experimental protocols detailed in this guide provide a framework for the continued investigation of Crobenetine and the development of novel analogs with potentially improved therapeutic properties. The provided visualizations offer a clear overview of its mechanism of action and the workflow for its characterization. This comparative analysis serves as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Cross-Validation of Crobenetine Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Crobenetine hydrochloride and its alternatives, focusing on their mechanisms of action as sodium channel blockers. The information is intended to support research and development in neurology, particularly in areas such as neurodegenerative diseases and epilepsy.
Introduction to this compound
This compound (BIII 890 CL) is a potent and highly use-dependent voltage-gated sodium channel (Nav) blocker.[1][2] Its mechanism of action is characterized by its high selectivity for the Nav1.2 subtype and its preferential binding to the inactivated state of the sodium channel.[2][3][4] This state-dependent binding suggests that Crobenetine may selectively target neurons that are pathologically hyperexcitable, a hallmark of several neurological disorders.
Comparative Analysis of Mechanism of Action
To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and several alternative sodium channel blockers on various Nav subtypes. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparability.
| Compound | Target | IC50 (Inactive State) | IC50 (Tonic/Resting State) | Species | Cell Line | Reference |
| Crobenetine (BIII 890 CL) | Nav1.2 | 77 nM | - | Rat | Synaptosomes | [1][2] |
| Mexiletine | Nav1.2 | Lower affinity than Nav1.4/1.5 | Similar affinity across Nav1.2, 1.4, 1.5 | Human | HEK293 | [5] |
| Nav (General) | 23.6 µM (use-dependent) | 75.3 µM (tonic) | - | - | ||
| Lamotrigine | Nav1.2 | - | 10 µM | Human | HEK293 | [6] |
| Nav1.5 | 28.8 µM | 280.2 µM | Human | HEK293 | [7] | |
| Carbamazepine | Nav1.2 | - | >100 µM (31.3% inhibition at 100 µM) | Human | - | [8] |
| Nav (Neuro-2a cells) | 18 µM (late current) | 56 µM (transient current) | Mouse | Neuro-2a | [9] | |
| Riluzole | Nav (General) | - | 2.3 µM | Human | dHSkMCs | [10] |
| Persistent Na+ current | 2 µM | - | Rat | Cortical neurons | [11] |
In Vivo Comparative Efficacy
A direct comparison in a preclinical model of inflammatory pain demonstrated the analgesic effects of both Crobenetine and Mexiletine.
| Compound | Animal Model | Endpoint | ID50 | Reference |
| Crobenetine | Rat (mono-arthritis) | Reversal of mechanical joint hyperalgesia | 15.5 ± 1.1 mg/kg/day | [12] |
| Mexiletine | Rat (mono-arthritis) | Reversal of mechanical joint hyperalgesia | 18.1 ± 1.2 mg/kg/day | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of use-dependent sodium channel blockade.
Caption: General experimental workflow for comparing sodium channel blockers.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory concentration (IC50) of a compound on a specific voltage-gated sodium channel subtype.
Materials:
-
HEK293 cells stably expressing the human Nav1.2 channel.
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
Patch clamp rig with amplifier and data acquisition system.
-
Test compounds (this compound and alternatives) dissolved in appropriate vehicle.
Procedure:
-
Culture HEK293 cells expressing Nav1.2 on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
To measure tonic block, hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.
-
To measure inactivated-state block, hold the cell at a more depolarized potential (e.g., -70 mV) to induce inactivation in a significant portion of the channels before the test pulse.
-
Apply increasing concentrations of the test compound and record the resulting sodium currents.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value for both resting and inactivated states.
In Vivo Animal Model: Kainic Acid-Induced Seizures
Objective: To evaluate the anticonvulsant efficacy of a compound in a model of temporal lobe epilepsy.
Materials:
-
Adult male C57BL/6 mice.
-
Kainic acid (KA) solution (e.g., 20 mg/kg in saline).
-
Test compounds (this compound and alternatives) dissolved in appropriate vehicle.
-
System for behavioral monitoring (e.g., video recording).
-
EEG recording system (optional).
Procedure:
-
Acclimate mice to the testing environment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before KA injection.
-
Induce seizures by administering a single intraperitoneal injection of kainic acid.[13]
-
Immediately begin observing and scoring the seizure behavior for a defined period (e.g., 2 hours) using a modified Racine scale.[13]
-
Stage 1: Immobility
-
Stage 2: Forelimb and/or tail extension, rigid posture
-
Stage 3: Repetitive movements, head bobbing
-
Stage 4: Rearing and falling
-
Stage 5: Continuous rearing and falling, clonic-tonic seizures
-
-
If using EEG, record brain electrical activity throughout the experiment to quantify seizure duration and frequency.
-
Analyze the data to compare the severity and latency of seizures between the different treatment groups.
Conclusion
This compound's high potency and selectivity for the inactivated state of Nav1.2 channels position it as a promising candidate for neurological disorders characterized by neuronal hyperexcitability. While direct comparative data against a wide range of alternatives in neurodegenerative disease models is still emerging, the available in vitro and in vivo data suggest a favorable profile. Further head-to-head studies using standardized experimental protocols will be crucial for a definitive cross-validation of its mechanism and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. mexiletine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lamotrigine - Biochemicals - CAT N°: 15428 [bertin-bioreagent.com]
- 7. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA3 Synaptic Silencing Attenuates Kainic Acid-Induced Seizures and Hippocampal Network Oscillations | eNeuro [eneuro.org]
A Head-to-Head Comparison of Crobenetine Hydrochloride and Tetrodotoxin: Two Potent Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological and cardiovascular research, the precise modulation of voltage-gated sodium channels (Navs) is of paramount importance. This guide provides a detailed, data-driven comparison of two potent sodium channel blockers: Crobenetine hydrochloride, a novel use-dependent blocker, and Tetrodotoxin, a classic and highly selective neurotoxin. This objective analysis is intended to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.
At a Glance: Key Differentiators
| Feature | This compound | Tetrodotoxin (TTX) |
| Primary Mechanism | Use- and voltage-dependent intracellular block of Nav channels | Extracellular pore block of TTX-sensitive Nav channels |
| State Dependence | High affinity for the inactivated state | Binds to the pore opening, largely independent of channel state, though some use-dependency is reported |
| Selectivity | Selective for Nav1.2; blocks both TTX-sensitive and -insensitive channels | Highly selective for TTX-sensitive (TTX-s) Nav channel isoforms |
| Binding Site | Intracellular, at site 2 of the sodium channel | Extracellular, at neurotoxin receptor site 1 in the outer pore |
| Potency | High, with IC50 in the nanomolar range for the inactivated state | Extremely potent, with IC50 values in the low nanomolar range for TTX-s channels |
| Primary Research Applications | Investigating roles of inactivated-state Nav channels, potential therapeutic for epilepsy and neuropathic pain | Tool for isolating and studying TTX-s Nav channels, neurotoxin studies |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and Tetrodotoxin lies in their interaction with the sodium channel.
This compound is a quintessential example of a use-dependent and state-dependent blocker .[1] It preferentially binds to the inactivated state of the sodium channel from the intracellular side .[1] This means its blocking effect is more pronounced in neurons that are highly active (i.e., firing frequent action potentials), as more channels will be in the inactivated state. This property makes it an excellent tool for discriminating between highly activated neurons and those at physiological resting potentials.[1]
Tetrodotoxin (TTX) , in contrast, is a potent and reversible blocker that binds to the extracellular pore opening of TTX-sensitive sodium channels.[2] Its binding to neurotoxin receptor site 1 physically occludes the channel, preventing the influx of sodium ions.[2] While generally considered state-independent, some studies have reported a degree of use-dependent block with TTX.
Below is a diagram illustrating the distinct binding sites and mechanisms of action.
References
In Vivo Therapeutic Window of Crobenetine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic window of Crobenetine hydrochloride against other relevant compounds, offering a data-driven perspective for researchers in pharmacology and drug development. The following sections detail the therapeutic efficacy and safety profiles, experimental methodologies, and underlying signaling pathways.
Comparative Analysis of Therapeutic Efficacy and Safety
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimal effective dose and the dose at which toxicity occurs. To contextualize the therapeutic potential of this compound, this guide compares its performance with Mexiletine, another sodium channel blocker, and Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).
The data presented in the table below is derived from in vivo studies in rat models of inflammatory pain. Efficacy is represented by the ID50 (the dose required to inhibit the response in 50% of the population), while toxicity is indicated by the LD50 (the dose that is lethal to 50% of the population). The therapeutic index (TI), a ratio of the toxic dose to the effective dose (LD50/ID50), is a quantitative measure of a drug's safety margin.
| Compound | Class | Efficacy (ID50) in Rats (mg/kg) | Toxicity (LD50) in Rats (mg/kg, oral) | Therapeutic Index (TI) |
| This compound | Sodium Channel Blocker | 15.5 ± 1.1[1] | Data Not Available | Not Calculable |
| Mexiletine | Sodium Channel Blocker | 18.1 ± 1.2[1] | 330 - 400[2][3] | ~18.2 - 22.1 |
| Meloxicam | NSAID (COX-2 Inhibitor) | Not Directly Comparable | 84 (female), >200 (male) | Not Applicable |
Note: The ID50 values for Crobenetine and Mexiletine are for the reversal of mechanical joint hyperalgesia in a rat model of mono-arthritis. The LD50 for Meloxicam is provided for general toxicity reference. A direct comparison of the therapeutic index of Meloxicam with sodium channel blockers in this context is not appropriate due to different mechanisms of action and therapeutic endpoints. The absence of publicly available in vivo toxicity data for this compound prevents the calculation of its therapeutic index.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for the replication and validation of these findings.
Induction of Mono-Arthritis in Rats
A common model for inflammatory pain involves the induction of mono-arthritis. This is achieved by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint of the rat. This induces a localized and persistent inflammation, characterized by swelling (edema), joint stiffness, and pain-related behaviors such as hyperalgesia (increased sensitivity to pain).
Assessment of Analgesic Efficacy
The analgesic effects of the test compounds are evaluated by measuring the reversal of pain-related behaviors. Key assessments include:
-
Mechanical Hyperalgesia: This is measured by applying a calibrated pressure to the inflamed paw using an analgesiometer. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold. An increase in this threshold following drug administration indicates an analgesic effect.
-
Impaired Mobility and Stance: Changes in the animal's gait and posture are observed and scored to assess the level of spontaneous pain.
Experimental Workflow for Efficacy and Safety Assessment
The following diagram illustrates a typical workflow for the in vivo validation of a compound's therapeutic window in a preclinical setting.
Caption: Experimental workflow for in vivo validation.
Signaling Pathway
This compound exerts its analgesic effects by targeting voltage-gated sodium channels (Nav), specifically showing high potency for the Nav1.2 subtype. In chronic inflammatory pain states, there is an upregulation of sodium channel expression in primary afferent neurons (nociceptors). This leads to hyperexcitability of these neurons, contributing to the perception of pain.
Crobenetine is a use-dependent sodium channel blocker. This means it preferentially binds to and blocks sodium channels that are in a frequently active or inactivated state, which is characteristic of nociceptors in an inflammatory environment. By blocking these channels, Crobenetine reduces the influx of sodium ions, thereby dampening the generation and propagation of action potentials along the nociceptive pathway. This ultimately leads to a reduction in the transmission of pain signals to the central nervous system.
The diagram below illustrates the proposed signaling pathway and the site of action for this compound.
Caption: Nociceptive signaling pathway and Crobenetine's action.
References
Safety Operating Guide
Proper Disposal of Crobenetine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Crobenetine hydrochloride (CAS #221018-88-8), a sodium channel antagonist intended for research use only. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.
This compound should be handled as a potentially hazardous substance. While some suppliers may ship it as a non-hazardous chemical, the lack of a comprehensive Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. Unused or waste this compound must be disposed of through an approved waste disposal plant and should not be discarded in regular trash or poured down the drain.
Summary of Key Chemical Data
For quick reference, the following table summarizes the available quantitative data for this compound. This information is critical for proper handling and waste categorization.
| Property | Value |
| CAS Number | 221018-88-8 (HCl) |
| Molecular Formula | C₂₅H₃₄ClNO₂ |
| Molecular Weight | 416.00 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Experimental Protocols for Disposal
The following step-by-step methodology outlines the approved procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Use nitrile gloves to prevent skin contact.
-
If there is a risk of generating dust, a properly fitted respirator is recommended.
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "221018-88-8," and the approximate quantity of waste.
-
Store the waste container in a designated satellite accumulation area that is away from incompatible materials and general laboratory traffic.
3. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For a small dry spill, carefully scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For a small liquid spill (if dissolved in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
Do not attempt to neutralize or treat the waste in the laboratory.
-
Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Personal protective equipment for handling Crobenetine hydrochloride
Essential Safety and Handling Guide for Crobenetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound (CAS: 221018-88-8). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as BIII-890-CL, is a potent, selective, and use-dependent voltage-gated sodium channel blocker.[1] It is supplied as a solid powder and is soluble in DMSO.
| Property | Value | Source |
| CAS Number | 221018-88-8 | MedKoo |
| Synonyms | BIII-890, BIII-890-CL | MedKoo |
| Molecular Formula | C₂₅H₃₄ClNO₂ | MedKoo |
| Molecular Weight | 416.00 g/mol | MedKoo |
| Appearance | Solid powder | MedKoo |
| Solubility | Soluble in DMSO | MedKoo |
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle this research compound with care, assuming it may have hazardous properties. The supplier ships it as a non-hazardous chemical; however, this does not preclude potential health effects from exposure. The following PPE is mandatory when handling this compound:
| Hazard Type | Recommended PPE |
| Inhalation | Use in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or a certified respirator. |
| Skin Contact | Wear appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin exposure. |
| Eye Contact | Wear chemical safety goggles or a face shield. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.
-
Keep the container tightly sealed to prevent contamination and degradation.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.
-
Ensure all labware used for handling the compound is clean and dry.
3. During Experimentation:
-
Wear the mandatory PPE at all times.
-
Avoid creating dust when handling the solid form.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
In case of a spill, follow laboratory-specific spill cleanup procedures for chemical compounds.
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be collected in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Protocols
Veratridine-Induced Glutamate Release Assay
This assay measures the ability of this compound to inhibit the release of glutamate from brain tissue or cultured neurons stimulated by veratridine, a sodium channel activator.
Methodology:
-
Preparation of Brain Slices or Neuronal Cultures:
-
Incubation with this compound:
-
Pre-incubate the brain slices or neuronal cultures with varying concentrations of this compound.
-
-
Stimulation with Veratridine:
-
Induce glutamate release by adding veratridine (typically 3-10 µM) to the medium.[2]
-
-
Quantification of Glutamate Release:
-
After a defined incubation period, collect the supernatant.
-
Measure the concentration of glutamate in the supernatant using a suitable method, such as high-performance liquid chromatography (HPLC) or a commercially available glutamate assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glutamate release for each concentration of this compound compared to the control (veratridine alone).
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of veratridine-induced glutamate release.
-
Neuroprotection Assay
This assay assesses the protective effects of this compound against neurotoxicity induced by persistent sodium channel opening.
Methodology:
-
Cell Culture:
-
Culture primary cortical neurons in a suitable medium.
-
-
Induction of Neurotoxicity:
-
Treatment with this compound:
-
Co-treat the neurons with varying concentrations of this compound during the veratridine exposure.
-
-
Assessment of Cell Viability:
-
After 24 hours, assess cell viability using a standard method, such as the MTT assay or by counting the number of living cells.[3]
-
-
Data Analysis:
-
Express the number of viable cells in each treatment group as a percentage of the untreated control.
-
Determine the IC₅₀ value for the neuroprotective effect of this compound.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
